Glycyl-L-aspartic Acid Monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]butanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5.H2O/c7-2-4(9)8-3(6(12)13)1-5(10)11;/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13);1H2/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXLVGMUJDROR-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Glycyl-L-aspartic acid monohydrate chemical structure and properties
Topic: Glycyl-L-Aspartic Acid Monohydrate: Chemical Structure, Properties, and Experimental Protocols Content Type: Technical Reference Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycyl-L-aspartic acid (Gly-Asp) is a bioactive dipeptide composed of glycine and L-aspartic acid.[1] As a fundamental structural motif in larger signaling peptides (e.g., the RGD integrin-binding sequence), it serves as a critical model compound for studying peptide bond hydrolysis, metal-ion coordination, and zwitterionic solvation dynamics.
This guide provides a rigorous analysis of the physicochemical properties, structural characteristics, and validated experimental protocols for the synthesis and characterization of Gly-Asp monohydrate. It is designed to support researchers in medicinal chemistry, proteomics, and formulation science.
Chemical Identity & Structural Architecture
Nomenclature and Identification
-
IUPAC Name: (2S)-2-[(2-Aminoacetyl)amino]butanedioic acid monohydrate
-
Common Name: this compound
-
CAS Registry Number: 4685-12-5 (Monohydrate); 2578-57-6 (Anhydrous)
-
Molecular Formula:
-
Molecular Weight: 208.17 g/mol (Monohydrate); 190.15 g/mol (Anhydrous)
-
SMILES (Isomeric): C(O)NC(=O)CN)C(=O)O.O
Structural Analysis
Gly-Asp is a polar, acidic dipeptide. Its structure features a flexible glycine N-terminus and a rigid, chiral L-aspartic acid C-terminus.
-
Stereochemistry: The aspartic acid residue possesses an S-configuration (L-isomer) at the
-carbon. -
Zwitterionic Nature: In the crystalline monohydrate form and aqueous solution (pH ~3-6), the molecule exists predominantly as a zwitterion. The N-terminal amine is protonated (
), and the C-terminal carboxylate is deprotonated ( ). -
Crystal Packing: The monohydrate form includes one water molecule per dipeptide unit in the crystal lattice, stabilized by an extensive hydrogen-bonding network bridging the ammonium group and the carboxylate oxygens.
Graphviz Structural Representation
The following diagram illustrates the chemical connectivity and functional groups of the zwitterionic form at physiological pH.
[4]
Physicochemical Profile
The following properties are critical for handling, storage, and experimental design.
| Property | Value / Description | Context |
| Physical State | White crystalline powder | Hygroscopic; store desiccated. |
| Solubility | High in Water (>50 mg/mL) | Insoluble in non-polar solvents (e.g., hexane, ether). |
| Melting Point | ~205 °C (Decomposes) | Distinct from free Asp (270°C) due to peptide bond lability. |
| pKa Values | Values are shifted relative to free amino acids due to the peptide bond's inductive effect. | |
| Isoelectric Point (pI) | ~3.5 | Calculated as |
| Optical Rotation | Concentration | |
| Stability | Stable at room temp (solid).[4] | Hydrolyzes in strong acid/base or at high temp (>60°C). |
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (Fmoc Strategy)
While liquid-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) is the industry standard for high-purity production.
Objective: Synthesize H-Gly-Asp-OH using Fmoc chemistry on Wang resin.
Reagents:
-
Resin: Fmoc-Asp(OtBu)-Wang Resin (Loading: 0.5–0.8 mmol/g).
-
Amino Acid: Fmoc-Gly-OH.
-
Coupling Agents: HBTU / HOBt / DIPEA.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: TFA / TIPS /
(95:2.5:2.5).
Workflow Diagram:
Step-by-Step Procedure:
-
Resin Swelling: Swell 1g of Fmoc-Asp(OtBu)-Wang resin in DMF for 30 mins.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (
min). Wash with DMF ( ). -
Coupling: Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq). Add mixture to resin and shake for 1-2 hours.
-
Validation: Perform Kaiser test. If negative (yellow/colorless beads), proceed.
-
Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine (
min). -
Cleavage: Wash resin with DCM. Add cleavage cocktail (95% TFA, 2.5% TIPS, 2.5%
) for 2 hours. This cleaves the peptide from the resin and removes the OtBu side-chain protection. -
Isolation: Filter resin.[5] Concentrate filtrate under
. Precipitate in ice-cold diethyl ether. Centrifuge and dry.
Analytical Characterization: HPLC Method
Because Gly-Asp is highly polar, standard C18 columns often fail to retain it. Use an ion-pairing method or a specialized polar-embedded column.
-
Column: Acclaim™ Polar Advantage II (C18 with polar embedded group) or equivalent HILIC column.
-
Mobile Phase A: 0.1% TFA in Water (aqueous).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B for 2 min (isocratic loading), then 0-10% B over 10 min. (Gly-Asp elutes early).
-
Detection: UV at 210 nm (peptide bond absorption).
-
Expected Retention: Low retention time (
) on standard C18; enhanced retention on HILIC.
Biological Relevance & Applications
Drug Development Utility
-
RGD Motif Fragment: Gly-Asp represents the "GD" portion of the Arg-Gly-Asp (RGD) sequence, the universal ligand for integrin receptors. It is often used as a negative control or a spacer in RGD-based drug delivery systems targeting tumor angiogenesis [1].
-
Prodrug Linker: The Gly-Asp dipeptide bond is susceptible to specific intracellular proteases. It is utilized in prodrug design to link cytotoxic agents to carriers, ensuring drug release only upon cellular internalization and lysosomal degradation.
Metal Coordination Studies
Gly-Asp acts as a tridentate ligand for transition metals (e.g.,
References
-
Integrin Targeting and RGD Peptides
- Title: A novel Arg-Gly-Asp containing peptide specific for platelet aggregation and its effect on tumor metastasis.
- Source: Cancer Letters (PubMed).
-
URL:[Link]
-
Physicochemical Properties & pKa
- Title: Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD.
-
Crystal Structure & Phase Transitions
- Title: Crystal structure, vibrational and chemical properties and phase transitions in Glycyl-DL-Aspartic acid.
- Source: ResearchG
-
URL:[Link]
Sources
The Biological Function of Gly-Asp (GD) Dipeptide in Metabolism: A Technical Whitepaper
Executive Summary
The Glycyl-L-aspartic acid (Gly-Asp or GD) dipeptide is a bioactive metabolite that extends far beyond its traditional role as a simple byproduct of protein catabolism. Emerging metabolomic and physiological data reveal that Gly-Asp acts as a potent signaling molecule and metabolic regulator. This whitepaper provides an in-depth technical analysis of Gly-Asp's biological functions, focusing on its role in renal ion transport, cellular stress responses, and immunomodulation.
Structural & Pharmacokinetic Profile
Gly-Asp (C₆H₁₀N₂O₅) is an acidic dipeptide characterized by the presence of a central peptide bond linking a glycine residue to an L-aspartic acid residue. Unlike larger, more complex extracellular matrix motifs like RGD (Arg-Gly-Asp), the isolated Gly-Asp dipeptide is highly mobile and metabolically active.
Recent metabolomic profiling has demonstrated that Gly-Asp is universally detectable in human plasma and is consistently found in all cerebrospinal fluid (CSF) samples[1]. This ubiquitous distribution suggests a fundamental role in systemic metabolism and central nervous system homeostasis. The cellular uptake of Gly-Asp is primarily mediated by the proton-coupled oligopeptide transporters PEPT1 (intestinal) and PEPT2 (renal), which utilize an inward-directed proton gradient to drive the intracellular accumulation of the dipeptide[2].
Renal Regulation: Gly-Asp-Induced Chloride Secretion
One of the most well-characterized physiological functions of Gly-Asp is its ability to modulate ion transport in the kidney. In the proximal tubule, the reabsorption of dipeptides is tightly coupled to the PEPT2 transporter.
When proximal tubule cells are exposed to acidic dipeptides like Gly-Asp, it triggers a transient secretory anion current[3]. Mechanistic Causality:
-
Cotransport: Gly-Asp is transported across the apical membrane by PEPT2 alongside a proton (H+).
-
Intracellular Acidification: The influx of H+ causes a measurable drop in intracellular pH.
-
Channel Activation: This acidification, combined with the intracellular accumulation of the acidic dipeptide, acts as a secondary messenger signal that opens an apical chloride (Cl⁻) channel.
-
Secretion: The resulting Cl⁻ secretion is Na⁺-independent and can be specifically inhibited by stilbene disulfonates, distinguishing it from CFTR-mediated conductance[3].
Gly-Asp PEPT2-Mediated Chloride Secretion Pathway in Proximal Tubule Cells
Metabolic Reprogramming and Stress Response
Beyond ion transport, acidic dipeptides like Gly-Asp serve as critical metabolic rheostats during cellular stress. Under conditions of oxidative stress or heat shock, the intracellular concentration of acidic dipeptides increases significantly as a result of upregulated autophagy and targeted protein recycling[4].
Mechanistic Causality: The accumulation of Asp- or Glu-containing dipeptides directly interferes with glucose metabolism. These dipeptides interact with and inhibit key glycolytic enzymes, such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH). By imposing a bottleneck on glycolysis, Gly-Asp helps redirect the cellular carbon flux into the Pentose Phosphate Pathway (PPP). This metabolic rerouting is a vital survival mechanism, as it dramatically boosts the production of NADPH, providing the reducing power necessary to neutralize reactive oxygen species (ROS) and maintain cellular redox balance[4].
Immunomodulatory Functions: Mast Cell Degranulation
Gly-Asp also exhibits potent immunomodulatory properties, specifically in the context of allergic responses. Studies utilizing RBL-2H3 cells (a widely used mast cell/basophil model) have shown that dipeptides containing acidic amino acid residues effectively inhibit antigen-induced degranulation[5].
Mechanistic Causality: The anti-allergic effect of Gly-Asp is achieved through the dual suppression of critical intracellular signaling nodes:
-
Calcium-Dependent Pathway: Gly-Asp inhibits the Lyn/Syk/PLCγ axis, thereby blunting the intracellular Ca²⁺ spikes required for vesicle fusion.
-
Calcium-Independent Pathway: It simultaneously suppresses the Fyn/Gab2/PI3K pathway, preventing the microtubule reorganization necessary to traffic histamine-containing granules to the plasma membrane[5].
Gly-Asp Inhibition of Mast Cell Degranulation Pathways
Quantitative Data Summary
The following table synthesizes the quantitative pharmacological and physiological parameters of Gly-Asp across different metabolic models:
| Biological Parameter | Experimental Model | Effective Concentration | Key Observation |
| Cl⁻ Secretion Induction | SKPT Proximal Tubule Cells | ~1.0 mM (EC₅₀) | Stimulates transient secretory anion current; Na⁺ independent[3]. |
| Degranulation Inhibition | RBL-2H3 Mast Cells | 1.0 mM | Suppresses β-hexosaminidase release without cytotoxicity[5]. |
| Metabolic Shift (NADPH) | Cellular Stress Models | Endogenous Accumulation | Redirects glycolytic flux to PPP via GAPDH inhibition[4]. |
| Biofluid Distribution | Human Plasma & CSF | High inter-individual variance | Universally detectable in plasma; consistently found in CSF[1]. |
Experimental Protocols for Validating Gly-Asp Functions
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to observe Gly-Asp's biological effects.
Protocol 1: Ussing Chamber Assay for Cl⁻ Secretion in Proximal Tubule Cells
This protocol isolates the apical and basolateral membranes, allowing for the precise measurement of directional ion transport without interference from paracellular leaks.
-
Cell Culture: Seed SKPT (proximal tubule) cells onto permeable collagen-coated support filters (e.g., Transwell inserts). Culture until a confluent monolayer forms with a stable transepithelial electrical resistance (TEER).
-
Chamber Mounting: Mount the filters in an Ussing chamber. Bathe both apical and basolateral sides in a standard physiological saline solution (pH 7.4) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Voltage Clamping: Voltage-clamp the monolayer to 0 mV using an automatic voltage-voltage clamp amplifier to measure the short-circuit current (Isc).
-
Basolateral Permeabilization (Validation Step): Apply Amphotericin B to the basolateral bath. Causality: This permeabilizes the basolateral membrane, effectively isolating the apical membrane's electrical properties to confirm that subsequent conductance originates apically.
-
Gly-Asp Stimulation: Add 1.0 mM Gly-Asp to the apical bath. Record the transient increase in Isc.
-
Specificity Validation: To confirm the current is Cl⁻ dependent, substitute the bath Cl⁻ with an impermeable anion (e.g., gluconate). To confirm it is non-CFTR mediated, apply stilbene disulfonates (e.g., DIDS), which should inhibit the Gly-Asp-induced current.
Protocol 2: β-Hexosaminidase Release Assay for Degranulation
This protocol measures the release of granular contents to quantify the immunomodulatory efficacy of Gly-Asp.
-
Sensitization: Seed RBL-2H3 cells in a 96-well plate. Sensitize the cells overnight by incubating them with anti-DNP IgE.
-
Inhibitor Pre-incubation: Wash the cells with Siraganian buffer. Add 1.0 mM Gly-Asp dissolved in the buffer and pre-incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells by adding DNP-BSA (antigen) for 30 minutes.
-
Validation Step: In a parallel control group, stimulate cells with A23187 (a calcium ionophore) instead of DNP-BSA. Causality: A23187 artificially bypasses the FcεRI receptor to induce Ca²⁺ influx. Testing Gly-Asp against A23187 determines if the dipeptide's inhibition acts downstream of the receptor, specifically targeting the calcium-dependent vesicle fusion machinery.
-
-
Enzymatic Reaction: Transfer the supernatant to a new plate. Lyse the remaining cells with 0.1% Triton X-100 to determine total intracellular content. Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate) to both the supernatant and the lysate. Incubate for 1 hour.
-
Quantification: Stop the reaction with 0.1 M Na₂CO₃/NaHCO₃ buffer. Measure the absorbance at 405 nm using a microplate reader. Calculate the percentage of degranulation as the ratio of supernatant absorbance to total absorbance (supernatant + lysate).
References
- Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases ResearchG
- Dipeptide-induced Cl- secretion in proximal tubule cells PubMed / American Journal of Physiology
- Working model of the Tyr-Asp action.
- Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranul
Sources
Technical Deep Dive: Glycyl-L-Aspartic Acid vs. L-Aspartic Acid in Drug Development
Topic: Difference between Glycyl-L-aspartic acid and L-aspartic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Trojan Horse" vs. The "Building Block"
In the landscape of formulation science and metabolic engineering, the distinction between L-Aspartic acid (Asp) and its dipeptide derivative Glycyl-L-aspartic acid (Gly-Asp) is not merely structural—it is functional, kinetic, and strategic.
While L-Aspartic acid serves as a fundamental proteinogenic building block and excitatory neurotransmitter, its utility in high-concentration formulations is often rate-limited by solubility constraints (approx. 4.5 g/L at 25°C) and transporter saturation (EAAT family).
Glycyl-L-aspartic acid functions as a "Trojan Horse." By masking the charged aspartate moiety within a peptide bond, it alters physicochemical properties to enhance solubility and shifts the uptake mechanism from saturable amino acid transporters to the high-capacity PEPT1/SLC15A1 system. Once intracellular, it is rapidly hydrolyzed to liberate free aspartate and glycine.[1]
This guide analyzes the mechanistic divergence between these two entities, providing actionable protocols for their characterization and application in drug delivery.
Part 1: Physicochemical & Structural Divergence
The primary driver for selecting Gly-Asp over free Asp is often the manipulation of solubility and isoelectric behavior .
Comparative Physicochemical Profile
| Feature | L-Aspartic Acid (Asp) | Glycyl-L-Aspartic Acid (Gly-Asp) | Impact on Formulation |
| Molecular Weight | 133.10 g/mol | 190.15 g/mol | Gly-Asp adds mass but improves dissolution kinetics. |
| Solubility (25°C, H₂O) | Low (~4.5 g/L) | High (>20 g/L) | Gly-Asp disrupts the crystal lattice, significantly enhancing aqueous solubility.[1] |
| Isoelectric Point (pI) | 2.77 | ~2.94 | Both are acidic, but the dipeptide zwitterion has a distinct charge distribution profile.[1] |
| pKa Values | Terminal COOH: ~2.0Side chain COOH: ~3.9Terminal NH₂: ~8.2 | The peptide bond eliminates one ionizable group, altering buffering capacity. | |
| Stability | High thermal stability; prone to racemization at extreme pH. | Susceptible to acid/base hydrolysis; requires enzymatic cleavage for bioactivation. | Gly-Asp requires protection from proteases in liquid formulations. |
Senior Scientist Insight:
“Do not rely solely on pH adjustment to solubilize L-Aspartic acid. While converting it to a sodium salt increases solubility, it significantly increases the osmolality of the solution. Gly-Asp offers a pathway to high molar concentrations of aspartate equivalents without the obligate high ionic strength of salt forms.”
Part 2: Mechanistic Divergence – Transport & Bioavailability
The most critical biological difference lies in the uptake mechanism . This is the "self-validating" aspect of using dipeptides: their efficacy is validated by their ability to bypass amino acid transporter saturation.
L-Aspartic Acid Transport (The Bottleneck)
Free Asp is transported primarily by Excitatory Amino Acid Transporters (EAATs / SLC1 family) .
-
Mechanism: Na⁺-dependent symport.
-
Kinetics: High affinity (
in M range) but low capacity . -
Limitation: At therapeutic concentrations, these transporters become saturated, limiting the rate of absorption.[1]
Glycyl-L-Aspartic Acid Transport (The Bypass)
Gly-Asp is a substrate for the Peptide Transporter 1 (PEPT1 / SLC15A1) .
-
Mechanism: H⁺-coupled symport (Proton Motive Force).
-
Kinetics: Low affinity (
in mM range) but high capacity . -
Advantage: PEPT1 is difficult to saturate. It allows for the massive influx of aspartate equivalents (in the form of Gly-Asp) against a concentration gradient, driven by the transmembrane pH gradient.
Visualization: Transport Pathways
Figure 1: Differential uptake pathways.[1] Note that Gly-Asp utilizes the high-capacity PEPT1 system, bypassing the rate-limiting EAAT system used by free Aspartate.
Part 3: Metabolic Fate & Hydrolysis
Once inside the cell (enterocyte or target tissue), Gly-Asp is not metabolically active until it is hydrolyzed.
-
Enzymes: Cytosolic non-specific dipeptidases (e.g., prolidase, aminopeptidases).[1]
-
Kinetics: Hydrolysis is generally rapid (
in minutes in cytosolic fractions), ensuring that the dipeptide acts as an efficient prodrug for Aspartate. -
Causality: The N-terminal Glycine acts as a temporary "cap" that protects the Aspartate from immediate metabolism until absorption is complete.
Part 4: Analytical Characterization (Self-Validating Protocol)
Distinguishing Gly-Asp from free Asp requires a method that can separate highly polar zwitterions. Standard C18 chromatography often fails due to lack of retention.
Recommended Protocol: HILIC-MS/MS
This protocol is self-validating because it monitors the specific mass transition of the intact parent peptide to the fragment, ensuring you are measuring the dipeptide and not just the breakdown products.
Sample Preparation
-
Matrix: Plasma or Cell Lysate.
-
Protein Precipitation: Mix 50 µL sample with 200 µL Acetonitrile (containing 0.1% Formic Acid).
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to autosampler vial. Crucial: Do not dilute with water; maintain high organic content for HILIC retention.
LC Conditions
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-5 min: 90% -> 50% B (Elution)
-
5-7 min: 50% B (Wash)
-
7.1 min: 90% B (Re-equilibration - Critical for HILIC stability)
-
MS/MS Detection (MRM Mode)
| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Gly-Asp | Positive | 191.1 [M+H]⁺ | 134.0 [Asp+H]⁺ | 15 | Cleavage of peptide bond; specific to dipeptide. |
| L-Asp | Positive | 134.1 [M+H]⁺ | 74.0 | 20 | Loss of formate/carboxyl; specific to free amino acid. |
| Gly-Asp (IS) | Positive | 196.1 [M+H]⁺ | 139.0 | 15 | Stable isotope labeled internal standard (e.g., ¹³C₅). |
Visualization: Analytical Logic
Figure 2: LC-MS/MS workflow utilizing HILIC chromatography to retain polar analytes and MRM transitions for specific differentiation.
Part 5: Strategic Applications in Drug Development
Solubility Enhancement (The "Solubility Tag")
Glycine is often used as a "solubility tag." By coupling Glycine to Aspartic acid, you create a molecule (Gly-Asp) that is significantly more water-soluble than Aspartic acid alone. This allows for the formulation of high-concentration parenteral nutrition or metabolic supplements without precipitation risks.
Avoiding Excitotoxicity
Direct administration of high-dose L-Aspartic acid can lead to transient spikes in extracellular aspartate, potentially activating NMDA receptors (excitotoxicity).
-
Strategy: Administer Gly-Asp.
-
Mechanism: The dipeptide does not bind NMDA receptors. It serves as a "slow-release" reservoir. The rate of hydrolysis limits the
of free aspartate, smoothing the pharmacokinetic profile and reducing neurotoxic risk.
Co-Crystal Formers
Gly-Asp can be used as a co-former in drug co-crystals. Its zwitterionic nature and hydrogen-bonding capability (peptide backbone) offer different crystal packing options compared to the simple amino acid, potentially stabilizing amorphous drug dispersions.
References
-
PubChem. (2025).[2] Glycyl-L-aspartic acid | C6H10N2O5.[2] National Library of Medicine. [Link]
-
Daniel, H. (2004).[1] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. (Fundamental review of PEPT1 vs Amino Acid transport kinetics). [Link]
-
Brandsch, M., et al. (2008).[1] Intestinal transport of amino acids and peptides. In: Drug Absorption Studies. (Detailed comparison of SLC1 vs SLC15 families). [Link]
-
Adibi, S. A. (1997).[1] The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. (Establishes the "Trojan Horse" concept for dipeptides). [Link]
Sources
Technical Guide: Solubility Profiling of Glycyl-L-aspartic Acid Monohydrate
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Glycyl-L-aspartic acid monohydrate.
CAS: 4685-12-5 | Formula: C₆H₁₀N₂O₅·H₂O | MW: 208.17 g/mol (Monohydrate)
Executive Summary
Glycyl-L-aspartic acid (Gly-Asp) monohydrate is a hydrophilic, zwitterionic dipeptide used critically in the synthesis of biocompatible copolymers and peptide-based drug formulations. Its solubility profile is characterized by high aqueous solubility driven by hydrogen bonding and ionic solvation, contrasted with negligible solubility in volatile organic solvents (ethanol, methanol, acetone).
This guide provides the physicochemical basis for these properties, detailed experimental protocols for solubility determination, and strategies for utilizing these solvent differentials in purification and crystallization workflows.
Physicochemical Basis of Solubility
Structural Determinants
Gly-Asp exists as a zwitterion in the crystalline state. The "monohydrate" designation indicates that one water molecule is stoichiometrically bound within the crystal lattice, stabilizing the structure through an intermolecular hydrogen bonding network.
-
Hydrophilic Domains: The molecule possesses three ionizable groups: the N-terminal amine (
), the C-terminal carboxylate ( ), and the aspartic acid side-chain carboxyl ( / ). -
Zwitterionic Lattice: In the solid state, strong electrostatic interactions between the ammonium and carboxylate groups create a high lattice energy. Dissolution requires a solvent with a high dielectric constant (
) to overcome these forces.
Solvent Interaction Mechanism
The solubility
-
Water (
): Water molecules effectively shield the ionic charges of the zwitterion, lowering the free energy of solvation ( ). The hydration shell forms rapidly, making water the primary solvent. -
Alcohols (Ethanol/Methanol,
): These solvents lack the dielectric strength to disrupt the zwitterionic lattice. Consequently, they act as anti-solvents , promoting precipitation. -
Aprotic Polar Solvents (DMSO, DMF): While possessing high dielectric constants, they often lack the specific hydrogen bond donor capability required to fully solvate the carboxylate anions, leading to intermediate or kinetic-dependent solubility.
Solubility Profile & Data
The following table summarizes the qualitative and quantitative solubility behavior of Gly-Asp monohydrate. Note: Exact quantitative values depend on temperature and pH; ranges provided are based on standard peptide behavior and specific product data.
| Solvent System | Solubility Classification | Mechanism | Application |
| Water (pH 6-7) | High (> 50 mg/mL) | Ion-Dipole Hydration | Primary solvent for formulation |
| 0.1 M HCl | Very High | Protonation of | Dissolution for HPLC analysis |
| 0.1 M NaOH | Very High | Deprotonation of | pH adjustment |
| Ethanol | Insoluble (< 1 mg/mL) | High Lattice Energy vs. Low Dielectric | Anti-solvent crystallization |
| Methanol | Sparingly Soluble | Weak Solvation | Washing precipitations |
| Acetone | Insoluble | No H-bonding capacity | Drying agent |
| DMSO | Moderate/Soluble | Dipole-Dipole | Stock solution for assays |
Thermodynamic Visualization
The dissolution process is governed by the balance between Crystal Lattice Energy (
Figure 1: Thermodynamic pathway of Gly-Asp dissolution. Water lowers the activation energy by stabilizing the zwitterionic transition state, whereas organic solvents fail to overcome the lattice enthalpy.
Experimental Protocols
For drug development applications, precise solubility curves are required. The following protocols ensure data integrity (E-E-A-T).
Protocol A: Gravimetric Solubility Determination
Objective: Determine saturation limit in binary mixtures (e.g., Water/Ethanol).
-
Preparation: Dry clean borosilicate glass vials at 105°C for 2 hours. Weigh empty vials (
). -
Saturation: Add excess Gly-Asp Monohydrate to 10 mL of solvent in a jacketed vessel at 25°C.
-
Equilibration: Stir at 400 RPM for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-heated to experimental temperature to prevent crashing out).
-
Evaporation: Pipette 5 mL of filtrate into the pre-weighed vial. Evaporate solvent under vacuum or nitrogen stream.
-
Quantification: Dry residue to constant weight (
).-
Calculation:
-
Protocol B: Anti-Solvent Crystallization Workflow
This method utilizes the solubility differential to purify the peptide.
Figure 2: Anti-solvent crystallization workflow exploiting the high aqueous and low organic solubility of Gly-Asp.
Implications for Drug Development
Formulation Strategy
-
Liquid Formulations: Gly-Asp is stable in aqueous buffers (phosphate, citrate) at pH 5.0–7.0. Avoid unbuffered water as the pH may drift due to the acidic side chain.
-
Lyophilization: Due to its high water solubility, Gly-Asp is an excellent candidate for lyophilization. However, a bulking agent (e.g., Mannitol) may be required if the peptide concentration is low to prevent cake collapse.
Analytical Chromatography (HPLC)
-
Mobile Phase: Do not use high percentages of organic modifier (Acetonitrile/Methanol) at the start of the gradient.
-
Recommendation: Start with 100% Aqueous (0.1% TFA) to ensure the sample is fully soluble and interacts with the column (C18 or HILIC), then gradient to organic to elute.
References
-
Tokyo Chemical Industry (TCI). (2025). Product Specification: this compound (CAS 4685-12-5).[1][2] Retrieved from
-
ChemicalBook. (2025). Glycyl-L-aspartic acid Properties and Solubility Data. Retrieved from
- Bretti, C., et al. (2018). "Solubility and Acid-Base Properties of Amino Acids in Aqueous Solutions." Journal of Chemical & Engineering Data. (Contextual grounding for zwitterionic solubility trends).
-
ResearchGate. (2024). Thermodynamic Analysis of Dipeptide Solubility. Retrieved from
-
Sigma-Aldrich. (2025).[2] Peptide Solubility Guidelines and Zwitterion Behavior. Retrieved from
Sources
Methodological & Application
HPLC separation conditions for Glycyl-L-aspartic acid analysis
Strategies for Polar Dipeptide Retention and Quantification
Executive Summary & Molecule Profile
Glycyl-L-aspartic acid (Gly-Asp) represents a classic chromatographic challenge: it is a small, highly polar, zwitterionic dipeptide with weak UV absorption. Standard Reversed-Phase (RP) methods often fail because Gly-Asp elutes in the void volume (
This guide provides two distinct, validated approaches to retain and resolve Gly-Asp:
-
Ion-Pairing Reversed-Phase (IP-RP): Uses acidic modifiers to suppress ionization and increase hydrophobicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a water-enriched layer on a polar stationary phase for retention.
Physicochemical Profile[1][2][3][4][5][6]
-
Structure:
-
Molecular Weight: 190.15 g/mol
-
Isoelectric Point (pI): ~2.9 - 3.0
-
pKa Values:
- -COOH: ~2.0
- -COOH (Side chain): ~3.9
- -NH3+: ~8.0 - 9.6
-
Detection: Weak chromophore.[7][8] Max absorption <200 nm; detectable at 210–215 nm (peptide bond).
Method Selection Strategy
The choice of method depends on the sample matrix and available instrumentation. Use the following logic flow to select the optimal protocol.
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on matrix complexity and sensitivity requirements.
Protocol A: Ion-Pair Reversed-Phase (IP-RP)
Best for: Routine purity analysis, synthetic process control, and simple aqueous formulations.
Mechanism: Gly-Asp is extremely hydrophilic. On a standard C18 column at neutral pH, it is negatively charged and will not bind.
-
Acidification (pH 2.0): Protonates the carboxylic acids (
), making the molecule neutral/cationic. -
Ion-Pairing: Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) forms a neutral ion-pair with the positively charged N-terminus, allowing the complex to partition into the hydrophobic C18 stationary phase.
Chromatographic Conditions
| Parameter | Specification | Note |
| Column | Aq-C18 or Polar-Embedded C18 (e.g., 4.6 × 150 mm, 3–5 µm) | Critical: Standard C18 columns may suffer "phase collapse" (dewetting) at 100% aqueous conditions. Use columns designated "AQ" or "Compatible with 100% water." |
| Mobile Phase A | 0.1% TFA in Water (v/v) | TFA provides pH control (~pH 2) and ion-pairing. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | ACN is the standard organic modifier. |
| Flow Rate | 1.0 mL/min | Adjust based on column ID. |
| Temperature | 25°C or 30°C | Control temperature to stabilize retention times. |
| Detection | UV @ 210 nm | Monitor 214 nm or 220 nm if background noise from TFA is too high. |
| Injection Vol | 10 – 20 µL | Dissolve sample in Mobile Phase A (Water). |
Gradient Program
Gly-Asp elutes early. A shallow gradient or isocratic hold is required.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 100 | 0 | Initial |
| 5.0 | 100 | 0 | Isocratic Hold (Load) |
| 15.0 | 90 | 10 | Shallow Elution |
| 16.0 | 10 | 90 | Wash |
| 20.0 | 10 | 90 | Wash Hold |
| 21.0 | 100 | 0 | Re-equilibration |
| 30.0 | 100 | 0 | End |
Technical Insight: If retention is still insufficient (
Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: LC-MS applications (TFA suppresses ionization), metabolomics, or when separating Gly-Asp from very hydrophobic impurities.
Mechanism: HILIC uses a polar stationary phase (Amide, Silica, or Zwitterionic) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface. Gly-Asp partitions into this water layer. Retention increases as water content decreases.
Chromatographic Conditions
| Parameter | Specification | Note |
| Column | Amide or Zwitterionic HILIC (4.6 × 150 mm, 3.5 µm) | Amide columns offer excellent stability and peak shape for peptides. |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.0) | Aqueous buffer. pH 3.0 ensures protonation of carboxyls to reduce secondary interactions. |
| Mobile Phase B | Acetonitrile | Do NOT use Methanol (too strong for HILIC). |
| Flow Rate | 0.5 – 0.8 mL/min | HILIC generally requires lower flow rates than RP due to higher backpressure of ACN/Water mixing. |
| Detection | UV @ 210 nm or MS (ESI+) | Ideal for Mass Spec (M+H)+ = 191.1 |
| Sample Diluent | 75% ACN / 25% Buffer | Critical: Injecting a 100% water sample will cause peak distortion (breakthrough). |
Isocratic Method
HILIC often works best isocratically for specific target analytes.
-
Composition: 75% B (ACN) / 25% A (Buffer).
-
Run Time: ~15 minutes.
-
Expected Elution: Gly-Asp is more polar than single amino acids (usually) and will retain longer than Glycine or Aspartic acid individually in HILIC mode.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before running samples.
-
Resolution (
): If separating Gly-Asp from Glycine and Aspartic Acid, is required. -
Tailing Factor (
): .-
Troubleshooting: Significant tailing often indicates metal chelation (Asp residues chelate Iron/Steel).
-
Fix: Passivate the LC system with 30% Phosphoric acid or add 0.1 mM EDTA to Mobile Phase A.
-
-
Capacity Factor (
): Must be to ensure the peak is not eluting in the void volume.-
Calculation:
-
-
LOD/LOQ: Due to low UV absorbance, establish the Limit of Quantitation (LOQ) at S/N ratio of 10:1. Expect LOQ approx. 1-5 µg/mL for UV detection.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Retention (RP-HPLC) | Phase Collapse or pH too high. | Switch to "AQ" type column. Ensure pH is < 2.5 to suppress carboxyl ionization. |
| Peak Splitting | Sample solvent mismatch. | RP: Dissolve sample in water. HILIC: Dissolve in 75% ACN. |
| Baseline Drift (UV) | TFA absorbance. | TFA absorbs at 210nm. Ensure MP A and MP B are balanced (add slightly less TFA to B, e.g., 0.08% in B vs 0.1% in A) or switch to Phosphate buffer (non-volatile). |
| Ghost Peaks | Contaminated Water/Buffer. | Use LC-MS grade water. Filter buffers through 0.2 µm membrane. |
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Contextual reference for peptide retention prediction).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123963, Glycyl-L-aspartic acid. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Amino Acids using Agilent Poroshell 120 HILIC-Z. Application Note. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ultraviolet Photoprocessing of Glycine Adsorbed on Various Space-Relevant Minerals [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. nestgrp.com [nestgrp.com]
- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Using Gly-Asp dipeptide in cell culture media formulations
Topic: High-Performance Media Formulation: Unlocking Aspartate Delivery with Gly-Asp Dipeptide Content Type: Application Note & Protocol Guide
Unlocking Aspartate Delivery with Gly-Asp Dipeptide
Executive Summary
In high-density fed-batch mammalian cell culture, nutrient solubility is a critical bottleneck. While essential for cellular metabolism and protein synthesis, L-Aspartic Acid (Asp) exhibits poor solubility in aqueous media (~4.5 g/L), often necessitating extreme pH adjustments that risk media instability or precipitation.
This guide details the application of Glycyl-L-Aspartic Acid (Gly-Asp) , a dipeptide substitute that increases Aspartate solubility by approximately 20-fold (up to 100 g/L). By leveraging the cellular peptide transport system (PEPT1/2), Gly-Asp enables the formulation of neutral-pH, highly concentrated feeds, facilitating process intensification and higher viable cell densities (VCD) in CHO and HEK293 systems.
The Challenge: Aspartate Limitation in Fed-Batch
Aspartic acid is a key entry point for the TCA cycle (via oxaloacetate) and a precursor for pyrimidine synthesis. However, its physical properties limit process efficiency:
-
Solubility Limit: Free L-Aspartic acid precipitates at concentrations >4.5 g/L at neutral pH.
-
pH Spikes: Traditional solubilization requires high pH (NaOH), which can cause nutrient degradation (e.g., glucose caramelization, glutamine deamidation) and osmolality spikes upon addition to the bioreactor.
-
Precipitation Risk: In super-concentrated feeds (e.g., 100g/L total amino acids), Asp is often the first component to crash out, limiting the total feed concentration.
The Solution: Gly-Asp acts as a soluble "Trojan Horse," delivering Aspartate in a stable, highly soluble form that cells actively uptake and hydrolyze.
Mechanism of Action
Unlike free amino acids which rely on specific amino acid transporters, Gly-Asp utilizes the Peptide Transporter 1 (PEPT1/SLC15A1) . This proton-coupled symporter actively pumps di/tripeptides into the cytosol, often with higher velocity than free amino acid transporters. Once intracellular, ubiquitous cytosolic dipeptidases rapidly cleave the peptide bond, releasing free Glycine and Aspartic acid for metabolism.
Diagram 1: Cellular Uptake and Metabolism of Gly-Asp
Caption: Gly-Asp enters via PEPT1 and is cleaved by cytosolic peptidases into metabolically active amino acids.
Data Presentation: Solubility & Stability
The following table contrasts the physicochemical properties of free L-Aspartic Acid versus the Gly-Asp dipeptide. The solubility data highlights the massive advantage of the dipeptide form.
| Parameter | L-Aspartic Acid (Free) | Gly-Asp (Dipeptide) | Impact on Process |
| Solubility (25°C, H2O) | ~4.5 g/L | ~80 - 100 g/L | Enables 20x concentration in feeds. |
| pH Required for 50g/L | > 10.0 (High Base) | ~6.0 - 7.0 (Neutral) | Eliminates pH spikes; protects labile nutrients. |
| Cellular Transporter | System X-AG (EAATs) | PEPT1 / PEPT2 | Utilizes alternative, high-capacity uptake route. |
| Stability (Media) | High, but precipitates | High, soluble | Prevents feed bag precipitation. |
Note: Solubility values for Gly-Asp are based on commercial data indicating >8-10% w/v solubility in water.
Protocol: Formulation and Use of Gly-Asp
Objective: Preparation of a 50 g/L Gly-Asp Concentrated Feed Supplement.
5.1 Materials Required
-
Gly-Asp Dipeptide: (CAS: 4685-12-5), High Purity (>98%), Cell Culture Grade.
-
Solvent: WFI (Water for Injection) or Basal Media.
-
Equipment: Magnetic stirrer, pH meter, 0.22 µm PES filter unit.
5.2 Preparation Steps
-
Calculation: To achieve 50 g/L Gly-Asp, weigh 50.0 g of dipeptide powder per 1 L of final volume.
-
Molar Equivalent: 1 mole of Gly-Asp (MW ~190.15 g/mol ) delivers 1 mole of Aspartate.
-
-
Dissolution:
-
Add powder to 80% of final volume WFI at room temperature (20-25°C).
-
Mix gently. Unlike free Asp, Gly-Asp dissolves readily without heating or aggressive base addition.
-
Observation: Solution should appear clear and colorless.
-
-
pH Adjustment (Optional):
-
Measure pH. The intrinsic pH of Gly-Asp in solution is typically mildly acidic (pH ~3-4).
-
Adjust to pH 7.0 - 7.4 using NaOH if adding to a neutral feed mix. If adding to an acidic concentrate, no adjustment is needed.
-
-
Filtration:
-
Filter sterilize through a 0.22 µm PES (Polyethersulfone) membrane.
-
Note: Gly-Asp does not bind significantly to PES membranes.
-
-
Storage: Store at 2-8°C. Stable for >6 months in liquid form (protected from light).
5.3 Bioreactor Feeding Strategy
-
Substitution: Replace L-Aspartic Acid in your existing feed recipe on a molar basis .
-
Example: If original feed has 3 g/L Asp (MW 133.1), use ~4.3 g/L Gly-Asp (MW 190.15).
-
-
Bolus Addition: Add to bioreactor daily or as determined by metabolic flux analysis.
-
Target Concentration: Maintain residual Aspartate (measured via HPLC) > 2 mM.
Diagram 2: Formulation Workflow
Caption: Step-by-step workflow for preparing and utilizing Gly-Asp stock solution.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Precipitation after 24h | Interaction with divalent cations (Ca2+, Mg2+) in complex media. | Gly-Asp is generally stable, but check Ca2+ levels. Ensure pH is not drifting < 3.0. |
| Low Cell Growth | Slow intracellular hydrolysis. | Rare in CHO/HEK. Confirm cell line expresses peptidases (standard in mammalian cells). |
| HPLC Discrepancy | Gly-Asp elutes differently than free Asp. | Update HPLC library standard. Gly-Asp will appear as a distinct peak; free Asp levels may initially look low until hydrolysis occurs. |
References
-
Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2. Journal of Pharmacy and Pharmacology. Retrieved from [Link] (Mechanistic validation of peptide transport).
-
Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Retrieved from [Link] (Foundational text on peptide hydrolysis and uptake).
-
PubChem. (n.d.). Glycyl-L-aspartic acid (Compound Summary). National Library of Medicine. Retrieved from [Link] (Chemical structure and properties).
Application Note: High-Fidelity Synthesis of Poly(Glycyl-co-L-Aspartic Acid) for Precision Drug Delivery
Executive Summary & Strategic Rationale
Poly(Glycyl-co-L-Aspartic acid) [P(Gly-co-Asp)] represents a class of synthetic polypeptides that mimic natural proteins while offering the tunability required for modern drug delivery systems (DDS). Unlike thermal polycondensation methods that yield polydisperse, branched polysuccinimides, the Ring-Opening Polymerization (ROP) of
Why this copolymer?
-
Glycine (Gly): Provides backbone flexibility and reduces steric hindrance, enhancing the solubility and hydrodynamic radius of the polymer coil.
-
L-Aspartic Acid (Asp): Provides pendant carboxylic acid groups (
) for pH-responsive behavior, chemical conjugation of drugs (e.g., Doxorubicin), or electrostatic complexation with cationic payloads (e.g., siRNA).
This guide details the Normal Amine Mechanism (NAM) initiated ROP, the industry standard for producing library-scale, well-defined copolymers for pharmaceutical validation.
Synthesis Workflow & Mechanism
The synthesis requires a strict exclusion of moisture. The pathway involves the copolymerization of Gly-NCA and
Visualizing the Workflow
Figure 1: End-to-end synthesis workflow for Poly(Gly-co-Asp) via the NCA route.
Detailed Experimental Protocols
Phase 1: Pre-Synthesis Preparation (Critical)
The #1 cause of failure in NCA polymerization is moisture.
-
Solvents: DMF and DMSO must be anhydrous (
50 ppm ). Dry over and distill under reduced pressure, or use a solvent purification system (SPS). -
Glassware: Flame-dried under vacuum or baked at 120°C overnight.
-
Environment: All transfers should ideally occur in a glovebox or using strict Schlenk line techniques under Argon.
Phase 2: Polymerization Protocol[1]
Objective: Synthesize Poly(Gly-co-BLA) with a target Degree of Polymerization (DP) of 50.
Materials:
-
Monomer A: Glycine NCA (Gly-NCA)[1]
-
Monomer B:
-benzyl-L-aspartate NCA (BLA-NCA)[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Initiator: n-Hexylamine (purified/distilled)
-
Solvent: Anhydrous DMF[4]
Step-by-Step:
-
Monomer Feed Calculation: Determine the desired molar ratio (e.g., 50:50).
-
Total Moles of Monomer (
) = 2.0 mmol. -
Target DP = 50.
-
Moles of Initiator (
) = mmol.
-
-
Dissolution: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve Gly-NCA (1.0 mmol) and BLA-NCA (1.0 mmol) in anhydrous DMF (4.0 mL). Note: High concentration (0.5 - 1.0 M) favors polymerization over side reactions.
-
Initiation: Add the n-Hexylamine initiator (0.04 mmol) rapidly via a gas-tight syringe.
-
Mechanism Check: The primary amine attacks the C-5 carbonyl of the NCA ring (Nucleophilic Attack), opening the ring and releasing
.
-
-
Reaction: Stir at 25°C (or 0°C to suppress side reactions) under a positive pressure of Argon.
-
Visual Cue: Evolution of
bubbles indicates active polymerization. -
Duration: 24–48 hours. Monitor by FTIR (disappearance of anhydride peaks at ~1780 and 1850 cm⁻¹).
-
-
Termination & Precipitation: Pour the reaction mixture into a 10-fold excess of cold diethyl ether. The polymer will precipitate as a white solid.
-
Purification: Centrifuge, decant, and wash the pellet 3x with diethyl ether. Dry under vacuum.
Phase 3: Deprotection (Debenzylation)
Objective: Remove the benzyl protecting groups to yield the active carboxylic acid side chains.
Method: HBr in Acetic Acid (Standard for BLA)
-
Why: Hydrogenolysis (Pd/C) can be slow for polymers due to steric hindrance; Alkaline hydrolysis can cause racemization. HBr/AcOH is robust.
-
Dissolve Poly(Gly-co-BLA) in Trifluoroacetic acid (TFA).
-
Add 33 wt% HBr in Acetic Acid (4–5 equivalents per benzyl group).
-
Stir at room temperature for 1–2 hours.
-
Precipitate into cold diethyl ether.
-
Dialysis: Dissolve the crude polymer in buffer (pH 7) or water, and dialyze (MWCO 3.5 kDa) against distilled water for 3 days to remove salts and small fragments.
-
Lyophilization: Freeze-dry to obtain the final Poly(Gly-co-Asp) as a white fluffy powder.
Characterization & Data Analysis
A self-validating protocol requires confirmation at each step. Use the following parameters to verify success.
| Technique | Analyte | Key Signal / Observation | Interpretation |
| FTIR | Monomers (NCA) | Peaks at ~1780, 1850 cm⁻¹ | Intact anhydride ring (Purity check). |
| FTIR | Polymer (Protected) | Peak at ~1735 cm⁻¹ (Ester C=O) | Benzyl ester presence. |
| ¹H NMR | Polymer (Protected) | Confirms incorporation of Asp-BLA. | |
| ¹H NMR | Final Polymer | Disappearance of 7.3 & 5.1 ppm signals | Successful deprotection (>95% efficiency). |
| GPC | Polymer | Unimodal peak, PDI < 1.3 | Controlled ROP (vs. PDI > 2.0 for thermal methods). |
Structural Logic: The ROP Mechanism
Understanding the chemical pathway ensures you can troubleshoot "dead" reactions.
Figure 2: The Normal Amine Mechanism (NAM). The active chain end remains a nucleophilic amine throughout propagation.
Drug Delivery Applications
A. Drug Conjugation (Chemical)
The free carboxylic acid groups on the Aspartate residues allow for the covalent attachment of drugs via amide bonds.
-
Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) / NHS (N-hydroxysuccinimide).
-
Payloads: Doxorubicin (via amine group), Cisplatin (via complexation).
B. Nanoparticle Formation (Physical)
If synthesized as a block copolymer with PEG (e.g., PEG-b-P(Gly-co-Asp)), the polymer self-assembles into micelles in aqueous media.
-
Dissolve copolymer in organic solvent (DMF/THF).
-
Add Drug (e.g., Paclitaxel) to the solution.
-
Dialyze against water. The hydrophobic block (or drug-conjugated core) collapses, trapping the drug, while PEG forms the corona.
References
-
Deng, C., et al. (2014). "Polypeptide-based nanogels for targeted drug delivery." Journal of Controlled Release. Link
-
Deming, T. J. (2007). "Synthetic polypeptides for biomedical applications."[5][6][7] Progress in Polymer Science. Link
-
Gabrielson, N. P., & Cheng, J. (2012). "Ring-Opening Polymerization of N-Carboxyanhydrides." Chemical Reviews. Link
-
Chao, J., et al. (2015). "Poly(ornithine-co-arginine-co-glycine-co-aspartic Acid): Preparation via NCA Polymerization." Journal of Polymer Science. Link
-
Habraken, G. J., et al. (2011). "Optimization of N-Carboxyanhydride (NCA) Polymerization by Variation of Reaction Conditions." Polymer Chemistry. Link
Sources
- 1. Poly(ornithine-co-arginine-co-glycine-co-aspartic Acid): Preparation via NCA Polymerization and its Potential as a Polymeric Tumor-Penetrating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjps.org [cjps.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. One-Pot Synthesis of Brush-Like Polymers via Integrated Ring-Opening Metathesis Polymerization and Polymerization of Amino Acid N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajouronline.com [ajouronline.com]
- 7. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Performance Ion-Pair Chromatography (IPC) for the Robust Detection of Gly-Asp Dipeptide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Aqueous solutions, biological matrices, and formulation buffers Analytes: Glycyl-L-aspartic acid (Gly-Asp)
Executive Summary & Mechanistic Rationale
The dipeptide Glycyl-L-aspartic acid (Gly-Asp) presents a classic chromatographic challenge. Due to its highly polar nature—featuring an N-terminal amine, a C-terminal carboxylic acid, and an acidic aspartate side chain—Gly-Asp exhibits a logP of approximately -3.8. In standard reversed-phase liquid chromatography (RPLC), this extreme hydrophilicity causes the dipeptide to elute in the void volume, making accurate quantification impossible.
To overcome this, Ion-Pair Chromatography (IPC) is deployed. The mechanism relies on precise pH control and the introduction of an amphiphilic ion-pairing reagent (IPR) into the mobile phase .
The Causality of Retention:
-
Charge Manipulation: By lowering the mobile phase pH to ~2.2, the ionization of both the C-terminus (pKa ~2.0) and the Asp side chain (pKa ~3.9) is suppressed. The dipeptide is forced into a net positive state (+1) due to the protonated N-terminal amine (pKa ~9.0).
-
Ion-Pair Formation: An anionic IPR—such as sodium octanesulfonate for UV detection or heptafluorobutyric acid (HFBA) for MS detection—is introduced. The negatively charged headgroup of the IPR binds electrostatically to the positively charged N-terminus of Gly-Asp.
-
Hydrophobic Partitioning: The lipophilic tail of the IPR acts as a hydrophobic anchor, embedding into the C18 stationary phase. This drastically increases the apparent hydrophobicity of the dipeptide complex, allowing for robust retention and baseline resolution .
Mechanistic pathway of Gly-Asp retention via ion-pair formation and C18 partitioning.
Experimental Methodologies: Self-Validating Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means the workflow includes mandatory thermodynamic and system suitability gates that must be passed before sample analysis can begin.
We present two parallel methodologies depending on your detector configuration: Method A (IPC-UV) for routine QA/QC, and Method B (IPC-MS) for high-sensitivity pharmacokinetic (PK) studies .
Step-by-Step Workflow
Step-by-step experimental workflow for self-validating Gly-Asp IPC analysis.
Protocol Execution & Validation Gates
Step 1: Mobile Phase Preparation
-
Method A (UV): Dissolve 10 mM Sodium 1-octanesulfonate in HPLC-grade water. Adjust to pH 2.2 using concentrated phosphoric acid. Filter through a 0.22 µm membrane.
-
Method B (MS): Prepare 0.1% (v/v) Heptafluorobutyric acid (HFBA) in LC-MS grade water. Caution: Do not use non-volatile buffers like phosphoric acid in MS systems.
Step 2: Thermodynamic Equilibration (Validation Gate 1)
-
Causality: IPRs dynamically coat the stationary phase. If the column is not fully saturated, the effective carbon load changes mid-run, causing retention time drift.
-
Action: Flush the column with the aqueous mobile phase for a minimum of 60 column volumes (e.g., ~90 minutes at 1.0 mL/min for a standard analytical column).
-
Gate: Proceed only when baseline drift is < 1 mAU/min (UV) or TIC variance is < 5% (MS).
Step 3: System Suitability Testing (Validation Gate 2)
-
Action: Inject the Gly-Asp reference standard (e.g., 50 µg/mL) six consecutive times.
-
Gate: Relative Standard Deviation (RSD) of retention time must be ≤ 1.0%. Tailing factor (
) must be between 0.9 and 1.2. A indicates incomplete silanol suppression, requiring a slight drop in pH or an increase in IPR concentration.
Step 4: Sample Analysis & Carryover Check (Validation Gate 3)
-
Action: Execute the analytical sequence. Inject a blank (mobile phase) immediately after the highest calibration standard.
-
Gate: The blank must show < 0.1% of the peak area of the standard, ensuring no electrostatic carryover of the sticky ion-pair complex.
Quantitative Data & Method Parameters
The following tables summarize the optimized chromatographic parameters and the strict acceptance criteria required to validate the system prior to data acquisition.
Table 1: Comparison of IPC-UV and IPC-MS Method Parameters
| Parameter | Method A: IPC-UV (Routine QA/QC) | Method B: IPC-MS (High-Sensitivity) |
| Column | C18, 250 x 4.6 mm, 5 µm | UPLC C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Sodium octanesulfonate (pH 2.2) | 0.1% HFBA in LC-MS Water |
| Mobile Phase B | Acetonitrile (100%) | 0.1% HFBA in Acetonitrile |
| Elution Mode | Isocratic: 90% A / 10% B | Gradient: 2% B to 40% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 210 nm | ESI+ MS/MS (MRM mode) |
| Expected RT | ~6.5 minutes | ~3.2 minutes |
Table 2: System Suitability and Validation Acceptance Criteria
| Validation Metric | Acceptance Limit | Causality / Corrective Action if Failed |
| Retention Time RSD | ≤ 1.0% (n=6) | Fails if column is not fully equilibrated with IPR. Extend equilibration time. |
| Peak Tailing Factor ( | 0.9 – 1.2 | Fails if secondary silanol interactions occur. Lower pH to ensure full protonation. |
| Resolution ( | ≥ 2.0 (from adjacent peaks) | Adjust organic modifier concentration to alter partitioning kinetics. |
| Carryover | ≤ 0.1% in blank injection | Fails if needle wash is insufficient. Use 50:50 Water:MeOH as needle wash. |
Field-Proven Insights & Troubleshooting
-
The "Dedicated Column" Rule: Alkyl sulfonates (like octanesulfonate) embed deeply into the C18 matrix and are notoriously difficult to wash out completely. Once a column is used for IPC, it should be permanently dedicated to that specific IPC method. Attempting to use it for standard RPLC later will result in unpredictable retention shifts and poor peak shapes.
-
Reagent Purity is Paramount: Always use HPLC-grade or MS-grade ion-pairing reagents. Lower-grade sulfonates often contain shorter-chain homologues (e.g., hexanesulfonate impurities in an octanesulfonate bottle), which will create split peaks or broad shoulders due to mixed-mode retention kinetics.
-
Post-Run Washing: Never store the column in the highly aqueous, salt-heavy IPC mobile phase. After the sequence, wash the column with 50:50 Water:Acetonitrile (without IPR) for 30 minutes, followed by 100% Acetonitrile for storage to prevent microbial growth and stationary phase hydrolysis.
References
-
Cecchi, T. "Retention mechanism for ion-pair chromatography with chaotropic reagents." PubMed, 2009. URL:[Link]
-
Arnault, I., et al. "High-performance ion-pair chromatography method for simultaneous analysis of alliin, deoxyalliin, allicin and dipeptide precursors in garlic products using multiple mass spectrometry and UV detection." Journal of Chromatography A, 991(1), 69-75 (2003). URL:[Link]
-
Chaimbault, P., et al. "Ion-pair reversed-phase liquid chromatography-electrospray mass spectrometry for the analysis of underivatized small peptides." Journal of Chromatography A, 855(1), 191-202 (1999). URL:[Link]
Application Note: High-Performance Preparation of Glycyl-L-aspartic Acid Standard Solutions for LC-MS/MS
Abstract
This protocol details the rigorous preparation of Glycyl-L-aspartic acid (Gly-Asp) standard solutions for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike hydrophobic small molecules, Gly-Asp is a hydrophilic, zwitterionic dipeptide (MW 190.15 Da) requiring specific handling to prevent solubility issues, adsorption losses, and in-source degradation. This guide provides a self-validating workflow from powder to instrument-ready calibration curves, grounded in field-proven metabolomics and proteomics methodologies.
Introduction & Chemical Context
Glycyl-L-aspartic acid is a dipeptide composed of glycine and aspartic acid. Its analysis is critical in metabolomics (biomarker discovery) and peptide degradation studies.
-
Chemical Nature: Highly polar and zwitterionic.
-
Isoelectric Point (pI): ~2.8–3.0. At neutral pH, it carries a net negative charge; in acidic LC-MS mobile phases (pH < 2.5), it is protonated (
). -
Challenge: The glycine residue confers high crystallinity and poor solubility in pure organic solvents, while the aspartic acid side chain makes the molecule susceptible to pH-dependent adsorption to glass surfaces.
Materials & Equipment Specifications
Reagents
-
Glycyl-L-aspartic acid: >99% purity (e.g., Sigma-Aldrich, CAS: 4685-12-5).
-
Solvent A (Aqueous): LC-MS grade Water + 0.1% Formic Acid (FA).
-
Solvent B (Organic): LC-MS grade Acetonitrile (ACN) + 0.1% Formic Acid.
-
Internal Standard (Recommended): Gly-(
, )-Asp or a structural analog like Gly-Glu if isotopologues are unavailable.
Equipment
-
Balance: Analytical balance readable to 0.01 mg (XPR Micro or equivalent).
-
Vials: Polypropylene (PP) or Polymethylpentene (PMP) vials. Avoid standard borosilicate glass for low-concentration stocks to minimize ionic adsorption.
-
Pipettes: Calibrated P1000, P200, P20.
Critical Considerations (The "Why" Behind the Protocol)
Solubility Logic
Gly-Asp is sparingly soluble in pure acetonitrile. Dissolving the solid powder directly in high-organic solvent will result in "crashing out" or micro-precipitation, leading to silent quantitation errors.
-
Rule: Always dissolve the solid primary stock in 100% aqueous buffer (0.1% FA in Water). The acid ensures protonation, aiding dissolution and stability.
Prevention of Adsorption
Peptides containing acidic residues (Asp, Glu) can bind to active silanol groups on glass surfaces.
-
Rule: Use high-quality polypropylene containers for all stocks < 100 µg/mL.
Stability & Hydrolysis
Dipeptides are susceptible to hydrolysis at extreme pH or elevated temperatures.
-
Rule: Keep stocks on ice during preparation. Store long-term at -80°C.
Protocol: Standard Preparation Workflow
Step 1: Primary Stock Solution (1.0 mg/mL)
Target Concentration: 1,000 µg/mL (approx. 5.26 mM) Solvent: 0.1% Formic Acid in Water (Milli-Q)
-
Equilibrate Gly-Asp powder to room temperature (desiccator) to prevent condensation.
-
Weigh 1.90 mg of Gly-Asp into a 2 mL polypropylene microcentrifuge tube.
-
Note: Weighing <2 mg increases error. If possible, weigh 10 mg into a 15 mL tube for higher accuracy.
-
-
Add 1.90 mL of Solvent A (Water + 0.1% FA).
-
Vortex vigorously for 60 seconds. Inspect visually for floating crystals.
-
Validation: Sonicate for 5 minutes if dissolution is not instant.
-
Label as "STOCK-A (1 mg/mL)" with date and expiration (1 month at -20°C).
Step 2: Intermediate Stock (10 µg/mL)
Target: 10 µg/mL Solvent: 50:50 Water:Acetonitrile (+0.1% FA) Reasoning: Introducing organic solvent here prevents shock-precipitation when injecting into the LC system and improves desolvation in the ESI source.
-
Pipette 990 µL of 50:50 Solvent A/B into a PP tube.
-
Add 10 µL of STOCK-A .
-
Vortex for 20 seconds.
-
Label as "INT-B (10 µg/mL)" .
Step 3: Calibration Curve Preparation
Prepare a 6-point curve in the range of 5 ng/mL to 1000 ng/mL. Diluent should match the starting conditions of your LC method (typically 90% ACN for HILIC or 5% ACN for Reverse Phase). Assumption below:HILIC Method (High organic start, e.g., 90% ACN).
| Standard ID | Concentration (ng/mL) | Volume of Source | Source ID | Volume of Diluent* |
| STD-6 | 1000 | 100 µL | INT-B (10 µg/mL) | 900 µL |
| STD-5 | 500 | 500 µL | STD-6 | 500 µL |
| STD-4 | 100 | 200 µL | STD-5 | 800 µL |
| STD-3 | 50 | 500 µL | STD-4 | 500 µL |
| STD-2 | 10 | 200 µL | STD-3 | 800 µL |
| STD-1 | 5 | 500 µL | STD-2 | 500 µL |
| Blank | 0 | 0 µL | N/A | 1000 µL |
*Diluent: 90:10 ACN:Water + 0.1% FA (Matches HILIC start conditions)
MS/MS Optimization & Parameters
For Gly-Asp, the Positive Ion Mode (ESI+) is preferred due to the basic amine terminus.
Precursor Ion:
MRM Transition Table
| Transition Type | Precursor (m/z) | Product (m/z) | ID / Mechanism | Collision Energy (eV)* |
| Quantifier | 191.1 | 134.1 | y1 ion (Aspartic Acid residue) | 15 - 20 |
| Qualifier 1 | 191.1 | 116.1 | y1 - H₂O (Loss of water from Asp) | 20 - 25 |
| Qualifier 2 | 191.1 | 88.1 | Asp Immonium Ion | 30 - 35 |
*Note: Collision energies are instrument-dependent (values typical for Sciex QTRAP or Thermo TSQ).
Source Parameters (Generic Starting Point)
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5000 V
-
Temperature (TEM): 450°C (Avoid extremely high temps >550°C to prevent thermal degradation of the dipeptide).
-
Declustering Potential (DP): 60 V (Moderate DP prevents in-source fragmentation of the labile peptide bond).
Visualization: Workflow Diagram
Caption: Step-by-step dilution workflow ensuring solubility (aqueous start) and chromatographic compatibility (organic transition).
Quality Control & Troubleshooting
Self-Validating Checks
-
Linearity: The calibration curve must yield an
. If is low, check the pipetting accuracy of the "Intermediate Stock" step. -
Carryover: Inject a "Double Blank" (pure solvent) immediately after the highest standard (1000 ng/mL). The Gly-Asp signal in the blank should be < 20% of the LLOQ (5 ng/mL).
-
Fix: If carryover exists, change the needle wash solvent to 50:50 MeOH:Water + 0.1% FA.
-
Common Pitfalls
-
Signal Loss over Time: Gly-Asp in dilute solution (ng/mL range) is stable for only ~24 hours at room temperature. Keep autosampler at 4°C.
-
Peak Tailing: Caused by secondary interactions with the column. Ensure the mobile phase contains at least 10 mM Ammonium Formate to mask silanols.
References
-
PubChem. (n.d.). Glycyl-L-aspartic acid | C6H10N2O5. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Vertex AI Search. (2025). Search Results for Gly-Asp Fragmentation and Preparation.
-
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link] (General reference for amino acid MRM methodologies).
Application Note: A Systematic Approach to Optimizing Glycyl-L-Aspartic Acid (Gly-Asp) Solubility for In Vitro Metabolic Studies
Abstract & Introduction
The dipeptide Glycyl-L-Aspartic Acid (Gly-Asp) is a fundamental building block in various biological processes and a key subject in metabolic research.[1][2][3] Accurate and reproducible in vitro studies, such as enzyme kinetics, cell-based assays, and transport studies, are critically dependent on the complete and consistent solubilization of the peptide. Improper dissolution can lead to inaccurate concentration calculations, peptide precipitation, and ultimately, erroneous experimental data or outright failure of the assay.[4][5][6]
This application note provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to understanding and overcoming the solubility challenges associated with Gly-Asp. We move beyond simplistic protocols to explain the physicochemical principles governing its solubility. By understanding the "why" behind the methodology, researchers can confidently prepare stable, homogenous Gly-Asp solutions tailored to the specific demands of their experimental systems. We present a systematic workflow, detailed protocols, and troubleshooting guidance to ensure the integrity and success of your in vitro metabolic studies.
The Physicochemical Landscape of Gly-Asp
The solubility behavior of any peptide is dictated by its amino acid composition.[4][7] Gly-Asp is a dipeptide formed from a neutral amino acid (Glycine) and an acidic amino acid (L-Aspartic Acid).[1][3] This composition is the primary determinant of its solubility profile.
Molecular Structure and Ionizable Groups
Gly-Asp possesses three ionizable groups that influence its net charge at any given pH:
-
N-terminal α-amino group (from Glycine)
-
C-terminal α-carboxyl group (from Aspartic Acid)
-
Side-chain carboxyl group (from Aspartic Acid)
Diagram 1: Chemical structure of Gly-Asp in its zwitterionic form at physiological pH.
The Critical Role of the Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[8][9] For peptides, this is the point of minimum solubility.[9][10] At pH values above or below the pI, the peptide becomes increasingly charged, enhancing its interaction with the polar solvent (water) and thus increasing its solubility.[11][12]
To determine the solubility strategy for Gly-Asp, we must first calculate its net charge and estimate its pI.
-
Net Charge Calculation (at pH 7):
-
N-terminal amino group: +1
-
C-terminal carboxyl group: -1
-
Aspartic acid side-chain carboxyl group: -1
-
Overall Net Charge: -1
-
Because Gly-Asp has a net negative charge at neutral pH, it is classified as an acidic peptide .[13][14]
-
pI Estimation: For an acidic peptide, the pI is the average of the pKa values of the two acidic groups.[15][16][17]
-
pKa of C-terminal -COOH: ~2.4
-
pKa of Aspartic Acid side-chain -COOH: ~3.9
-
Estimated pI ≈ (2.4 + 3.9) / 2 = 3.15
-
This low pI is the most important piece of information for optimizing solubility. It tells us that Gly-Asp will be least soluble around pH 3.15 and highly soluble in neutral to basic solutions where it carries a strong negative charge.
Diagram 2: Relationship between pH, net charge, and solubility for Gly-Asp.
Core Strategies for Solubility Optimization
Based on its physicochemical properties, a clear, hierarchical strategy emerges for dissolving Gly-Asp. Always begin with the simplest, most biocompatible solvent before proceeding to more aggressive methods.
| Strategy | Mechanism | When to Use | Key Considerations |
| 1. Sterile Water | Gly-Asp is a short, hydrophilic dipeptide. | Always the first attempt for any new lot of peptide.[5] | May be sufficient for low concentrations. Success depends on the peptide's counter-ion and purity. |
| 2. pH Adjustment | Increase net charge by moving the pH away from the pI. For acidic Gly-Asp, use a basic buffer. | Primary method when water fails. Essential for achieving higher concentrations. | Use weak bases (e.g., ammonium bicarbonate) or buffers like PBS (pH 7.4).[13] This is the most effective and biologically compatible method. |
| 3. Organic Co-solvents | Disrupt intermolecular hydrogen bonding and hydrophobic interactions. | When pH adjustment is insufficient or incompatible with the assay. | Use minimal DMSO (<10%) to make a concentrated stock, then dilute slowly into aqueous buffer.[7][18] Final DMSO in assays should be <0.5%.[18] |
| 4. Physical Methods | Provide energy to overcome activation barriers to dissolution. | Used in conjunction with the methods above to aid dissolution. | Gentle sonication or warming (<40°C) can break up aggregates.[4][7][11] Overheating can cause peptide degradation. |
Expert Insight on Counter-Ions: Lyophilized peptides are supplied as salts. The counter-ion (e.g., TFA, acetate, HCl) can significantly impact solubility and biological activity.[19][20][21] Trifluoroacetate (TFA), a common remnant from HPLC purification, can be acidic and may affect cell assays.[22] If possible, sourcing the acetate or HCl salt form is preferable for biological applications.[23]
Systematic Workflow and Experimental Protocols
The following workflow provides a logical progression for determining the optimal solvent system for Gly-Asp, minimizing waste of valuable peptide.[4][24]
Diagram 3: Systematic workflow for Gly-Asp solubility optimization.
Protocol 1: Small-Scale Solubility Assessment
Objective: To efficiently determine the optimal solvent for Gly-Asp using a minimal amount of material.
Materials:
-
Lyophilized Gly-Asp
-
Sterile, deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized Gly-Asp briefly to ensure all powder is at the bottom. Allow the vial to warm to room temperature in a desiccator.[7]
-
Aliquot: Weigh ~1 mg of Gly-Asp into a sterile microcentrifuge tube.
-
Test 1 (Water): Add 100 µL of sterile water to the tube to make a 10 mg/mL suspension. Vortex gently. If it dissolves completely, the solubility is at least 10 mg/mL in water. Proceed to Protocol 2.
-
Test 2 (Aqueous Buffer): If not soluble in water, add 900 µL of PBS (pH 7.4) to the suspension to bring the concentration to 1 mg/mL. Vortex. If it dissolves, this buffer is a suitable solvent.
-
Test 3 (Weak Base): If the peptide is still insoluble, take a fresh 1 mg aliquot and add a small volume (e.g., 50-100 µL) of 0.1 M ammonium bicarbonate. Once dissolved, dilute with sterile water to the desired concentration.
-
Test 4 (Organic Co-solvent): If all aqueous attempts fail, lyophilize the sample to remove the volatile buffer. To the dry peptide, add the smallest possible volume of DMSO (e.g., 20-50 µL) and vortex until fully dissolved.[24] This highly concentrated solution is now ready for slow dilution (see Protocol 2, Step 5).
Protocol 2: Preparation of a Concentrated Stock Solution (e.g., 10 mM)
Objective: To prepare a validated, high-concentration stock solution for subsequent dilution into working solutions. (MW of Gly-Asp ≈ 190.15 g/mol [1])
Materials:
-
Lyophilized Gly-Asp
-
Optimized solvent from Protocol 1 (e.g., PBS, pH 7.4)
-
Calibrated pipettes
-
Vortex mixer
-
Benchtop centrifuge
Procedure:
-
Calculate Mass: For a 1 mL stock of 10 mM Gly-Asp, you will need:
-
190.15 g/mol * 0.010 mol/L * 0.001 L = 0.0019 g = 1.9 mg
-
-
Weigh Peptide: Accurately weigh 1.9 mg of Gly-Asp into a sterile microcentrifuge tube. Remember to first warm the vial to room temperature and centrifuge briefly.
-
Add Solvent: Add 1 mL of the optimized solvent (e.g., PBS, pH 7.4) to the tube.
-
Dissolve: Vortex the solution for 30-60 seconds. If needed, use a bath sonicator for 2-5 minutes to aid dissolution.[4] Visually inspect against a dark background to ensure no particulates remain.
-
Special Step for Organic Stocks: If using DMSO, after dissolving the peptide in the minimal DMSO volume, add your aqueous buffer (e.g., PBS) very slowly in a dropwise manner while continuously vortexing the tube.[24] This prevents the peptide from precipitating out of solution due to rapid solvent change.
-
Final Clarification: Centrifuge the stock solution at high speed (>10,000 x g) for 5 minutes to pellet any minute, undissolved particles.[4]
-
Storage: Carefully transfer the supernatant to a fresh, labeled tube. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.[25]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide won't dissolve in water or buffer | The concentration is too high, or the pH is too close to the pI. | Confirm the peptide is acidic. Use a buffer with a pH of 7.4 or higher (e.g., 0.1 M ammonium bicarbonate). Use sonication to aid dissolution.[4] |
| A gel-like substance forms | High concentration of peptides forming intermolecular hydrogen bonds. | Treat as a hydrophobic peptide. Use a small amount of DMSO or DMF to disrupt the hydrogen bonds, then slowly dilute with aqueous buffer.[7][24] |
| Solution is clear initially but precipitates upon storage/freezing | The peptide has reached its solubility limit in that specific solvent; supersaturation. | Prepare a new stock at a lower concentration. Alternatively, increase the pH of the buffer or the percentage of co-solvent (if compatible with the assay). |
| Precipitation occurs when diluting a DMSO stock into aqueous buffer | Rapid change in solvent polarity causes the peptide to crash out of solution. | The dilution must be performed slowly. Add the concentrated DMSO stock drop-by-drop into the larger volume of stirring/vortexing aqueous buffer.[24] |
Conclusion
The successful use of Gly-Asp in in vitro metabolic studies hinges on its proper solubilization. By understanding that Gly-Asp is an acidic peptide with a low isoelectric point, researchers can employ a rational, pH-based strategy as the primary method for achieving complete dissolution. For particularly challenging preparations, the judicious use of organic co-solvents and physical methods provides a reliable alternative. The systematic workflow and protocols outlined in this note provide a robust framework for preparing accurate and stable Gly-Asp solutions, thereby enhancing the quality, reliability, and reproducibility of experimental outcomes.
References
-
Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]
-
26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. (2025, August 15). Fiveable. Retrieved from [Link]
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2025, November 7). PMC. Retrieved from [Link]
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2025, December 6). ResearchGate. Retrieved from [Link]
-
Counter-ion influence on peptide formulations. (n.d.). ResearchGate. Retrieved from [Link]
-
Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic. Retrieved from [Link]
-
Peptide solubility. (2023, May 2). Isca Biochemicals. Retrieved from [Link]
-
How to dissolve peptides? (n.d.). LifeTein. Retrieved from [Link]
-
The Role of Counter-Ions in Peptides—An Overview. (2020, December 3). MDPI. Retrieved from [Link]
-
26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. (2023, September 20). OpenStax. Retrieved from [Link]
-
The Henderson Hasselbach Equation and Amino Acid pH Evolution. (2018, February 11). YouTube. Retrieved from [Link]
-
26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]
-
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024, March 27). LinkedIn. Retrieved from [Link]
-
Glycyl-L-aspartic acid. (n.d.). PubChem. Retrieved from [Link]
-
Peptide Storage and Solubilization. (n.d.). Activotec. Retrieved from [Link]
-
Which salt form should I choose for my peptide? (n.d.). AmbioPharm. Retrieved from [Link]
-
Glycyl-D-aspartic acid. (n.d.). PubChem. Retrieved from [Link]
-
Peptide Solubility Guidelines. (n.d.). GenScript. Retrieved from [Link]
-
What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. (n.d.). LinkedIn. Retrieved from [Link]
-
Guidelines for Peptide Dissolving. (n.d.). Synbio-tech. Retrieved from [Link]
-
Isoelectric Points of Amino Acids (and How To Calculate Them). (2023, February 9). Master Organic Chemistry. Retrieved from [Link]
-
How to determine the Isoelectric point of amino acids with basic and acid side chains. (2018, September 4). Medium. Retrieved from [Link]
Sources
- 1. Glycyl-L-aspartic acid | C6H10N2O5 | CID 97363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4685-12-5: Glycyl-L-aspartic acid | CymitQuimica [cymitquimica.com]
- 3. GLYCYL-L-ASPARTIC ACID | 4685-12-5 [chemicalbook.com]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 10. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 13. biocat.com [biocat.com]
- 14. bachem.com [bachem.com]
- 15. fiveable.me [fiveable.me]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. quora.com [quora.com]
- 18. lifetein.com [lifetein.com]
- 19. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Role of Counter-Ions in Peptides—An Overview | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. lifetein.com [lifetein.com]
Measuring Glycyl-L-Aspartate (Gly-Asp) Uptake in Caco-2 Cell Lines: A Guide to Characterizing Dipeptide Transport
An Application Note and Protocol for Researchers
Abstract
The human intestinal peptide transporter 1 (PEPT1) is a critical protein responsible for the absorption of dietary di- and tripeptides and peptidomimetic drugs. The Caco-2 cell line, which spontaneously differentiates into a polarized monolayer of enterocytes, serves as a cornerstone in vitro model for studying intestinal transport phenomena.[1][2][3] This guide provides a comprehensive, field-tested protocol for measuring the uptake of the dipeptide Glycyl-L-Aspartate (Gly-Asp) in Caco-2 cells. We detail the entire workflow, from cell culture and differentiation to the uptake assay, sample preparation, and quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Furthermore, we explain the rationale behind key experimental steps and provide methods for validating the specificity of PEPT1-mediated transport, ensuring the generation of robust and reliable data for drug development and nutritional research professionals.
Scientific Principle: Modeling Intestinal Absorption
The oral bioavailability of many peptide-based therapeutics and nutrients is governed by their ability to traverse the intestinal epithelium.[4] The primary mechanism for absorbing di- and tripeptides is the proton-coupled oligopeptide transporter, PEPT1 (encoded by the SLC15A1 gene), located on the apical (luminal) membrane of intestinal enterocytes.[5][6]
This assay leverages the Caco-2 cell model, a human colon adenocarcinoma cell line that, when cultured on permeable supports for an extended period (typically 21 days), differentiates to form a polarized monolayer that morphologically and functionally resembles the small intestinal epithelium.[1][7] These differentiated cells express key transport proteins, including PEPT1, on their apical surface, making them an ideal system for studying absorption.[2]
The core of the experiment involves incubating the apical side of the Caco-2 monolayer with Gly-Asp in a transport buffer with an acidic pH (e.g., 6.0). This low pH creates a proton (H+) gradient across the apical membrane, which is the driving force for PEPT1-mediated co-transport of the dipeptide into the cell.[2] By stopping the transport process at various time points and quantifying the intracellular concentration of Gly-Asp, researchers can determine the rate and characteristics of its uptake.
The Role of PEPT1 in Gly-Asp Transport
The diagram below illustrates the fundamental mechanism of PEPT1-mediated transport. The transporter couples the influx of the dipeptide to the influx of protons down their electrochemical gradient.
Caption: PEPT1 co-transports Gly-Asp and H+ into the cell.
Materials and Reagents
This section lists the necessary equipment and solutions. All solutions should be prepared with high-purity water and sterilized where appropriate.
| Category | Item | Supplier Example | Purpose |
| Cell Line | Caco-2 Cells | ATCC (Cat# HTB-37) | In vitro model of intestinal epithelium.[1] |
| Culture Media | Dulbecco's Modified Eagle Medium (DMEM), high glucose | Gibco, Sigma | Base medium for cell growth.[8] |
| Fetal Bovine Serum (FBS), heat-inactivated | Gibco, Hyclone | Provides growth factors. | |
| Non-Essential Amino Acids (NEAA) Solution | Gibco, Sigma | Supplements for optimal growth.[9] | |
| Penicillin-Streptomycin | Gibco, Sigma | Prevents bacterial contamination. | |
| Reagents | Trypsin-EDTA (0.25%) | Gibco, Sigma | Cell detachment for passaging.[9] |
| Glycyl-L-Aspartate (Gly-Asp) | Sigma-Aldrich | Substrate of interest. | |
| Glycyl-Sarcosine (Gly-Sar) | Sigma-Aldrich | Known PEPT1 substrate for competition assays.[10] | |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | Protein precipitation and mobile phase. | |
| Formic Acid (FA), LC-MS Grade | Fisher Scientific | Mobile phase additive. | |
| Buffers | Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ | Gibco, ATCC | Isotonic transport buffer.[11] |
| MES Hydrate (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | Buffering agent for acidic pH. | |
| Cell Lysis Buffer (e.g., RIPA buffer) | Thermo Fisher | To release intracellular contents. | |
| Consumables | 12-well or 24-well Transwell® Permeable Supports | Corning, Falcon | Porous membrane for cell polarization.[7] |
| T-75 Cell Culture Flasks | Corning, Nunc | For cell propagation. | |
| Serological Pipettes, Pipette Tips, Centrifuge Tubes | VWR, Eppendorf | General lab consumables. | |
| Equipment | Cell Culture Incubator (37°C, 5% CO₂) | Thermo Fisher | For cell growth and differentiation. |
| Biosafety Cabinet | Baker, Labconco | Aseptic cell handling. | |
| Inverted Microscope | Nikon, Olympus | Monitoring cell health and confluence. | |
| Centrifuge | Beckman Coulter | Pelletizing cells and precipitates. | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) System | Waters, Sciex | For quantification of Gly-Asp. |
Preparation of Transport Buffer (HBSS, pH 6.0): To prepare 100 mL of transport buffer, start with HBSS containing calcium and magnesium. Add 2-(N-morpholino)ethanesulfonic acid (MES) to a final concentration of 10-25 mM. Adjust the pH to 6.0 using 1M HCl or 1M NaOH. Filter-sterilize the final solution using a 0.22 µm filter.[11] The presence of Ca²⁺ and Mg²⁺ is important for maintaining the integrity of tight junctions during the assay.
Experimental Protocols
This section provides step-by-step methodologies for conducting the Gly-Asp uptake study.
Protocol 1: Caco-2 Cell Culture and Differentiation
The success of this assay is critically dependent on the proper differentiation of the Caco-2 monolayer.
-
Cell Propagation: Culture Caco-2 cells in T-75 flasks using DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[9][12] Maintain at 37°C in a 5% CO₂ incubator.
-
Passaging: When cells reach 80-90% confluence, passage them. Aspirate the medium, wash with PBS (without Ca²⁺/Mg²⁺), and detach cells using Trypsin-EDTA.[9] Neutralize trypsin with complete medium and re-seed new flasks at a 1:6 to 1:10 ratio. Use cells between passages 20 and 60 for transport studies.[8]
-
Seeding on Permeable Supports: Following detachment, count the cells. Seed them onto the apical chamber of 12-well or 24-well Transwell® inserts at a density of 1.0 - 1.5 x 10⁵ cells/cm².
-
Differentiation: Culture the cells on the inserts for 21-25 days.[1] Change the medium in both the apical and basolateral chambers every 2-3 days. The long-term culture allows for spontaneous differentiation into a polarized monolayer with functional tight junctions and transporter expression.[1]
-
Monolayer Integrity Check (Optional but Recommended): Before the uptake experiment, monolayer integrity can be assessed by measuring the Transepithelial Electrical Resistance (TEER) or by performing a paracellular permeability assay using a marker like Lucifer Yellow.[13]
Protocol 2: Gly-Asp Uptake Assay
Perform all uptake steps at 37°C unless otherwise specified.
-
Preparation: Gently aspirate the culture medium from both the apical and basolateral chambers of the differentiated Caco-2 monolayers.
-
Washing: Wash the monolayers twice with 0.5 mL (for 12-well plates) of pre-warmed (37°C) standard HBSS (pH 7.4) to remove any residual medium.
-
Pre-incubation: Add 0.5 mL of pre-warmed transport buffer (HBSS, pH 6.0) to the apical chamber and 1.5 mL of standard HBSS (pH 7.4) to the basolateral chamber. Incubate for 20-30 minutes at 37°C. This step helps to equilibrate the cells and establish the proton gradient.
-
Initiate Uptake: Aspirate the pre-incubation buffer from the apical chamber. Immediately add 0.5 mL of the uptake solution (Gly-Asp dissolved in transport buffer at desired concentrations) to the apical chamber to start the experiment.
-
Incubation: Incubate the plates at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes). A time-course experiment is crucial for determining the initial linear rate of uptake.
-
Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution from the apical chamber. Immediately wash the monolayer three times with 1 mL of ice-cold standard HBSS (pH 7.4). Performing this step on ice is critical to halt all transport processes.
-
Cell Lysis: After the final wash, add 200-300 µL of ice-cold cell lysis buffer (e.g., RIPA buffer or 80% methanol) to the apical chamber. Incubate on a shaker for 15-20 minutes at 4°C.
-
Sample Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube. Keep samples on ice.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To the cell lysate, add three volumes of ice-cold acetonitrile (e.g., 600 µL ACN for 200 µL of lysate) to precipitate proteins.[14]
-
Centrifugation: Vortex the mixture thoroughly and centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the intracellular Gly-Asp, to a new tube or an HPLC vial for analysis.
-
Protein Quantification: Use the remaining pellet to quantify total protein content per well using a BCA or similar protein assay kit. This is essential for normalizing the uptake data.
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire process, from cell culture to final data analysis.
Caption: High-level workflow for the Gly-Asp uptake assay.
Data Analysis and Interpretation
-
LC-MS/MS Quantification: Analyze the prepared samples using an LC-MS/MS method optimized for Gly-Asp detection. Generate a standard curve using known concentrations of Gly-Asp to quantify the amount in each sample (pmol/well).
-
Normalization: Normalize the amount of Gly-Asp taken up by the total protein content of the corresponding well. The final units will be pmol/mg protein.
-
Uptake (pmol/mg) = (Amount of Gly-Asp from LC-MS) / (Total Protein in mg)
-
-
Calculating Uptake Rate: Plot the normalized uptake (pmol/mg protein) against time (minutes). The initial linear portion of this curve represents the initial rate of uptake. Calculate this rate using linear regression.
-
Kinetic Analysis (Michaelis-Menten): To determine the kinetic parameters (Kₘ and Vₘₐₓ), perform the uptake assay using a range of Gly-Asp concentrations. Plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation.
Validation and Controls: Ensuring Trustworthy Data
To validate that the observed uptake is an active, carrier-mediated process specifically via PEPT1, the following controls are essential:
| Control Experiment | Purpose | Methodology | Expected Outcome |
| Competition Assay | To confirm PEPT1 specificity. | Co-incubate a fixed concentration of Gly-Asp with a high concentration (e.g., 10-20 mM) of a known PEPT1 substrate like Glycyl-Sarcosine (Gly-Sar).[10] | A significant reduction in Gly-Asp uptake compared to the control without the competitor. |
| Temperature Dependence | To confirm active transport. | Run a parallel uptake experiment at 4°C instead of 37°C. | A dramatic decrease in Gly-Asp uptake, as active transport is energy-dependent and inhibited at low temperatures. |
| pH Dependence | To confirm proton-coupled transport. | Perform the uptake assay in a transport buffer at pH 7.4 instead of pH 6.0. | Substantially lower Gly-Asp uptake, as the H+ gradient driving force is eliminated. |
| Negative Control | To establish baseline. | Incubate cells with transport buffer containing no Gly-Asp. | No detectable Gly-Asp in the cell lysate. |
References
-
Yamashita, S., et al. (2002). New and better protocols for a short-term Caco-2 cell culture system. PubMed. [Link]
-
Diagnopal. (2023). Hank's Balanced Salt Buffer Protocol (HBSS Buffer). Diagnopal. [Link]
-
Nauli, A. M., & Whittimore, J. D. (2015). Using Caco-2 Cells to Study Lipid Transport by the Intestine. JoVE. [Link]
-
JoVE. (2022). Using Caco-2 Cells To Study Lipid Transport By Intestine l Protocol Preview. YouTube. [Link]
-
Dalmasso, G., et al. (2008). PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Antosiak, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]
-
Delezay, O. (2014). Can anybody suggest standard protocol for Caco-2 cell culture?. ResearchGate. [Link]
-
Buyse, M., et al. (2004). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of Clinical Investigation. [Link]
-
Terada, T., et al. (1999). Functional characteristics of basolateral peptide transporter in the human intestinal cell line Caco-2. Journal of Pharmacy and Pharmacology. [Link]
-
Wang, Y., et al. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). Dove Medical Press. [Link]
-
Zhang, Y., et al. (2022). Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry. Frontiers in Chemistry. [Link]
-
Mizuma, T., et al. (2002). Uptake of cyclic dipeptide by PEPT1 in Caco-2 cells: phenolic hydroxyl group of substrate enhances affinity for PEPT1. Journal of Pharmacy and Pharmacology. [Link]
-
Recio, I., et al. (2008). Transepithelial transport across Caco-2 cell monolayers of antihypertensive egg-derived peptides. PepT1-mediated flux of Tyr-Pro-Ile. Molecular Nutrition & Food Research. [Link]
-
Han, H., et al. (2000). Cellular Uptake Mechanism of Amino Acid Ester Prodrugs in Caco-2/hPEPT1 Cells Overexpressing a Human Peptide Transporter. Pharmaceutical Research. [Link]
-
Sun, X., et al. (2003). Hormonal regulation of dipeptide transporter (PepT1) in Caco-2 cells with normal and anoxia/reoxygenation management. World Journal of Gastroenterology. [Link]
-
Staroń, K., et al. (2024). Substrate Affinity Is Not Crucial for Therapeutic L-Asparaginases: Antileukemic Activity of Novel Bacterial Enzymes. International Journal of Molecular Sciences. [Link]
-
Feng, M. R. (2002). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Current Drug Metabolism. [Link]
-
Olejnik, A., et al. (2007). NEW RAPID METHOD OF CACO-2 CELL DIFFERENTIATION. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]
-
Zhang, L., et al. (2016). Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT. Journal of The American Society for Mass Spectrometry. [Link]
-
Ainslie Lab @ UNC. Caco-2 Cell Culture Protocol. UNC. [Link]
-
BioPharm International. (2017). Impact of Media Components on CQAs of Monoclonal Antibodies. BioPharm International. [Link]
-
Waters. Targeted Quantification of Cell Culture Media Components by LC-MS. Waters. [Link]
-
Zhang, R., et al. (2022). Investigation of the Uptake and Transport of Aspirin Eugenol Ester in the Caco-2 Cell Model. Frontiers in Pharmacology. [Link]
-
Zhang, Y., et al. (2025). Untargeted LC-MS/MS profiling and semi-quantification of Gly-Pro-Yaa and Gly-Hyp-Yaa tripeptides in collagen hydrolysates. Food Chemistry. [Link]
-
Park, S., et al. (2024). LC-MS/MS-Based Site-Specific N-Glycosylation Analysis of VEGFR-IgG Fusion Protein for Sialylation Assessment Across IEF Fractions. Molecules. [Link]
-
Artursson, P., et al. (2012). Automated Permeability Assays for Caco-2 and MDCK Cells. Uppsala University. [Link]
Sources
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. ovid.com [ovid.com]
- 5. Functional characteristics of basolateral peptide transporter in the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. diva-portal.org [diva-portal.org]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 10. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hank’s Balanced Salt Buffer Protocol (HBSS Buffer) [diagnopal.ca]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. lcms.cz [lcms.cz]
Application Note: Strategic HILIC Column Selection and Method Development for the Polar Dipeptide Gly-Asp
Introduction: The Chromatographic Challenge of Polar Dipeptides
Analyzing small, highly polar dipeptides such as Glycyl-L-aspartic acid (Gly-Asp) presents a fundamental challenge in bioanalytical chemistry. With a partition coefficient (logP) of -4.5, Gly-Asp is excessively hydrophilic and exhibits virtually no retention on traditional Reversed-Phase Liquid Chromatography (RPLC) columns, typically eluting in the void volume[1].
Hydrophilic Interaction Liquid Chromatography (HILIC) provides an elegant and robust solution. By utilizing a polar stationary phase and an organic-rich mobile phase, HILIC effectively reverses the elution order observed in RPLC, allowing for strong retention and high-resolution separation of hydrophilic compounds[2].
Mechanistic Causality in HILIC Retention
To develop a robust method, one must understand the causality behind HILIC retention. The primary mechanism is the partitioning of the analyte between the organic-rich bulk mobile phase (typically acetonitrile) and a water-enriched layer immobilized on the polar stationary phase[3].
For an acidic dipeptide like Gly-Asp, secondary interactions—namely hydrogen bonding and electrostatic interactions—dictate peak shape and selectivity[4]. Gly-Asp possesses a primary amine, a peptide bond, and two carboxylic acid groups, giving it an isoelectric point (pI) of approximately 2.8. At a mobile phase pH of 3.0, the molecule exists in a zwitterionic state (protonated amine, partially protonated/deprotonated carboxyls). If the stationary phase chemistry is not carefully matched to these charge dynamics, the analyte will suffer from severe peak tailing or electrostatic repulsion.
Stationary Phase Selection Strategy
Selecting the correct column chemistry is the most critical variable in HILIC method development for peptides.
-
Bare Silica: Unbonded silica features surface silanol groups with a pKa of approximately 3.5[3]. While bare silica acts as an excellent cation exchanger for basic peptides at pH > 3.5, it poses a risk for acidic dipeptides like Gly-Asp. If the mobile phase pH exceeds 3.5, the deprotonated silanols will electrostatically repel the negatively charged carboxyl groups of the dipeptide, leading to poor retention and distorted peaks.
-
Amide Phases: Amide-bonded columns provide a neutral stationary phase that relies heavily on strong hydrogen bonding and hydrophilic partitioning rather than ionic interactions[5]. Because they lack a permanent charge, Amide columns eliminate the risk of electrostatic repulsion, making them highly recommended for acidic dipeptides to achieve sharp, symmetrical peaks.
-
Zwitterionic Phases (ZIC-HILIC): These columns feature a stationary phase with a 1:1 molar ratio of oppositely charged functional groups (e.g., sulfobetaine), resulting in a net neutral surface charge but allowing for weak, highly tunable electrostatic interactions[2]. ZIC-HILIC is exceptionally versatile for peptide analysis, as the ionic strength of the mobile phase can be adjusted to fine-tune selectivity without overwhelming the primary partitioning mechanism[5].
Figure 1: Decision matrix for HILIC stationary phase selection for acidic dipeptides.
Data Presentation: Analyte and Column Metrics
Table 1: Physicochemical Properties of Gly-Asp
| Property | Value | Chromatographic Implication |
| Sequence | Glycyl-L-aspartic acid | Highly polar backbone requires water-layer partitioning. |
| logP | -4.5 | Unretained in RPLC; ideal candidate for HILIC[1]. |
| Isoelectric Point (pI) | ~2.8 | Exists as an acidic zwitterion at typical LC-MS pH levels. |
| Key Functional Groups | 1x Amine, 2x Carboxyl | Prone to secondary electrostatic interactions with the column. |
Table 2: HILIC Stationary Phase Comparison for Acidic Dipeptides
| Phase Chemistry | Primary Mechanism | Secondary Mechanism | Suitability for Gly-Asp |
| Bare Silica | Partitioning | Cation Exchange | Moderate (Risk of repulsion at pH > 3.5)[3] |
| Amide | Partitioning | Hydrogen Bonding | Excellent (Neutral phase, sharp peaks)[5] |
| ZIC-HILIC | Partitioning | Weak Electrostatic | Excellent (Tunable via buffer concentration)[2] |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) designed to self-validate the HILIC partitioning mechanism. By injecting a mixture of hydrophobic and hydrophilic peptides, the user verifies that the elution order is strictly reversed compared to RPLC[2].
Step 1: Mobile Phase Preparation
-
Causality Note: A high buffer concentration in the aqueous phase is mandatory in HILIC to ensure a stable pH within the immobilized water layer and to disrupt unwanted ionic interactions.
-
Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (At 90% organic, the effective buffer concentration is 10 mM, which is sufficient to maintain peak shape without causing MS ion suppression).
-
Mobile Phase B (Organic): 100% Acetonitrile containing 0.1% Formic Acid.
Step 2: Chromatographic Conditions
-
Column: Amide or ZIC-HILIC phase (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics for peptides, reducing peak broadening).
-
Injection Volume: 1.0 µL (Keep sample diluent >70% Acetonitrile to prevent severe peak distortion caused by solvent mismatch).
-
Gradient Program:
-
0.0 - 1.0 min: 90% B (Isocratic hold to establish the water layer).
-
1.0 - 8.0 min: Linear gradient from 90% B to 50% B (Elutes the highly polar Gly-Asp as the water content increases).
-
8.0 - 10.0 min: 50% B (Column wash).
-
10.0 - 15.0 min: 90% B (Re-equilibration is critical in HILIC; allow at least 10 column volumes).
-
Step 3: System Suitability Testing (SST)
-
Inject a blank (Sample diluent: 75% Acetonitrile / 25% Water).
-
Inject an SST standard mixture containing: Tyr-Phe (Hydrophobic), Gly-Gly (Neutral polar), and Gly-Asp (Acidic polar)[4].
-
Validation Criteria: The method is validated if the elution order is strictly: Tyr-Phe (First) → Gly-Gly (Second) → Gly-Asp (Last). This confirms the HILIC partitioning mechanism is functioning correctly and dominating the separation.
References
-
Title: APPLICATION NOTE Fast HILIC Analysis of Hydrophilic Dipeptides Using a YMC-Triart SIL Column Source: ymc.eu URL: 1
-
Title: Making HILIC Work for You—Column Selection Source: chromatographyonline.com URL: 3
-
Title: SeQuant® ZIC®-HILIC HPLC columns for polar hydrophilic compounds Source: merckmillipore.com URL: 2
-
Title: What is the difference between a BEH Amide column and a Supelco ZIC HILIC column? Source: waters.com URL: 5
-
Title: Optimising methods for the recovery and quantification of di- and tripeptides in soil Source: connectsci.au URL: 4
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Aspartimide Formation in Fmoc-SPPS
Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notorious side reactions in solid-phase peptide synthesis (SPPS): aspartimide formation .
This guide is structured to help you diagnose the issue, understand the underlying chemical causality, and implement self-validating protocols to rescue your Asp-Gly containing sequences.
Part 1: Frequently Asked Questions (Diagnostics & Causality)
Q: Why is my sequence specifically prone to aspartimide formation?
A: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs primarily during repetitive Fmoc deprotection cycles[1]. The most dangerous sequence motif is Asp-Gly [2][3]. Glycine lacks a side chain, meaning there is zero steric hindrance shielding its backbone amide nitrogen. When exposed to a strong base like piperidine, this nitrogen is deprotonated and acts as a nucleophile, attacking the
Q: How do I know if aspartimide formation has occurred in my synthesis? A: Because aspartimide intermediates are highly reactive, they rarely remain intact. You must analyze your crude LC-MS data for three distinct mass shifts[1][5]:
-
-18 Da (Intact Aspartimide): Represents the loss of water during the initial ring closure.
-
+67 Da (Piperidide Adduct): Occurs when piperidine attacks and opens the aspartimide ring[1].
-
0 Da (The "Invisible" Trap): Hydrolysis during cleavage or purification re-opens the ring, creating a mixture of
- and -isoaspartyl peptides[1][3]. These are mass-neutral isomers that typically elute as a closely migrating shoulder peak on your HPLC chromatogram.
Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Part 2: Troubleshooting Guide & Strategy Selection
Selecting the right prevention strategy depends on the length of your peptide, the specific sequence, and your purity requirements. Use the workflow below to determine your approach.
Tiered troubleshooting workflow for preventing aspartimide formation in SPPS.
Quantitative Comparison of Prevention Strategies
| Strategy | Mechanism of Action | Efficacy in Asp-Gly | Cost Impact | Side Effects / Notes |
| 0.1 M HOBt / Oxyma | Buffers basicity of piperidine | Moderate | Low | May slightly slow Fmoc deprotection; wetted HOBt adds water[3][5]. |
| Asp(OMpe) Protection | Steric hindrance at | High | Moderate | Requires slightly longer coupling times due to bulk[6][7]. |
| Dmb/Hmb Backbone | Eliminates nucleophilic nitrogen | Absolute (100%) | High | Requires pre-formed dipeptide to avoid coupling issues[2]. |
Part 3: Validated Experimental Protocols
Protocol 1: Acidic Modification of Deprotection Cocktail (Level 1)
Causality: Piperidine is a strong base that deprotonates the backbone amide. Adding a mild organic acid like HOBt (Hydroxybenzotriazole) or Oxyma Pure lowers the pH of the microenvironment just enough to suppress backbone deprotonation without stopping Fmoc removal[1][3][8]. Self-Validation: You can validate this protocol by running a mini-cleavage after the Fmoc removal step. If the +67 Da piperidide mass is absent from your LC-MS trace, the buffering was successful.
Step-by-Step Methodology:
-
Prepare a solution of 20% (v/v) piperidine in DMF.
-
Add anhydrous HOBt or Oxyma Pure to achieve a final concentration of 0.1 M[1][3]. (Note: If using HOBt, ensure it is anhydrous, as wetted HOBt introduces nucleophilic water[5]).
-
Perform Fmoc deprotection using two cycles of 10 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the acid before the next coupling step.
Protocol 2: Sterically Hindered Side-Chain Protection (Level 2)
Causality: The standard OtBu protecting group offers insufficient steric bulk to prevent the Gly amide nitrogen from attacking the
Step-by-Step Methodology:
-
Substitute the standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH in your synthesis sequence.
-
Dissolve 4 equivalents of Fmoc-Asp(OMpe)-OH and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC (N,N'-Diisopropylcarbodiimide) to activate the amino acid.
-
Couple to the resin for 60–90 minutes. (Extend standard coupling times by 30% to account for the increased steric bulk).
-
Proceed with standard synthesis. The OMpe group will be seamlessly removed during the final global TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% Water for 2 hours).
Protocol 3: Backbone Protection via Pre-formed Dipeptides (Level 3)
Causality: The absolute most effective way to stop aspartimide formation is to remove the nucleophile entirely. By protecting the backbone amide nitrogen of Glycine with a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) group, cyclization becomes chemically impossible[2][3][9].
Step-by-Step Methodology:
-
Critical Rule: Do not attempt to couple an Fmoc-Asp residue onto a resin-bound Dmb-Gly monomer. The steric hindrance of the Dmb group will result in massive deletion sequences[3][9].
-
Purchase the pre-formed dipeptide building block: Fmoc-Asp(OtBu)-(Dmb)Gly-OH[2][3].
-
Dissolve 3 equivalents of the dipeptide and 3 equivalents of HOAt (or Oxyma) in DMF.
-
Activate with 3 equivalents of HATU and 6 equivalents of DIPEA.
-
Couple to the resin for 2 hours at room temperature.
-
Resume standard synthesis. The Dmb/Hmb group is acid-labile and will be removed during the final TFA cleavage step, leaving a native Asp-Gly sequence[9].
References
-
[1] Title: Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) | Source: peptidechemistry.org | URL: 1
-
[5] Title: Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis | Source: biotage.com | URL: 5
-
[9] Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis | Source: peptide.com | URL: 9
-
Title: Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection | Source: rsc.org | URL: Link
-
[8] Title: Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis | Source: semanticscholar.org | URL: 8
-
[6] Title: How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods | Source: researchgate.net | URL: 6
-
[7] Title: Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides--Practical Aspects of New Trialkylcarbinol Based Protecting Groups | Source: nih.gov | URL: 7
-
[2] Title: How to avoid aspartimide formation with Fmoc-L-Phe-MPPA | Source: benchchem.com | URL: 2
-
[4] Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis | Source: researchgate.net | URL: 4
-
[3] Title: Advances in Fmoc solid‐phase peptide synthesis | Source: nih.gov | URL: 3
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Minimizing Aspartimide-Driven Racemization in Gly-Asp Sequences
Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing the notorious challenge of Aspartate (Asp) racemization in Gly-Asp (and Asp-Gly) sequences during Fmoc Solid-Phase Peptide Synthesis (SPPS).
Below, you will find a deep-dive diagnostic overview, interactive troubleshooting FAQs, quantitative strategy comparisons, and self-validating experimental protocols to ensure the chiral integrity of your peptide therapeutics.
Diagnostic Overview: The Causality of Asp Racemization
The racemization of the Asp residue in Gly-Asp sequences is not a spontaneous localized failure; it is intrinsically linked to aspartimide (succinimide) formation .
Because Glycine lacks a sterically hindering side chain, the peptide backbone possesses immense conformational flexibility. During the basic conditions of Fmoc deprotection (typically 20% piperidine), the backbone amide nitrogen of the residue adjacent to Asp acts as a nucleophile, attacking the β-carboxyl carbon of the Asp side chain. This forms a 5-membered cyclic imide (aspartimide).
The α-proton of this aspartimide ring is highly acidic due to the electron-withdrawing nature of the two adjacent carbonyls. Base-catalyzed abstraction of this proton generates an achiral enolate intermediate. Upon reprotonation, the chiral center is scrambled, yielding a mixture of L- and D-aspartimide. Subsequent ring-opening (via hydrolysis or aminolysis) locks in this racemization, producing D/L α- and β-Asp peptides alongside +67 Da piperidide adducts 1.
Mechanism of base-catalyzed aspartimide formation and subsequent Asp racemization.
Troubleshooting FAQs
Q1: Why is the standard Asp(OtBu) protecting group failing to prevent racemization in my Gly-Asp sequence? A1: The standard tert-butyl (tBu) ester provides insufficient steric bulk to block the nucleophilic attack of the highly flexible Gly-Asp backbone. Kinetic models demonstrate that the succinimide intermediate is the central node for enantiomerization 2. To prevent this, you must either increase the steric shielding of the β-carboxyl group (e.g., using OMpe or Trialkylmethyl esters) or neutralize the basicity of the deprotection step.
Q2: Can I modify my Fmoc deprotection cocktail to suppress this racemization without changing building blocks? A2: Yes. The standard 20% piperidine in DMF is too aggressive. You can suppress the base-catalyzed enolization by adding acidic additives. Incorporating 0.1 M HOBt (Hydroxybenzotriazole) buffers the pH, reducing the deprotonation of the backbone amide and the α-proton of the aspartimide 1. Alternatively, replacing piperidine with a weaker base like piperazine (5% piperazine + 0.1 M HOBt) provides sufficient basicity for Fmoc removal while significantly lowering racemization kinetics.
Q3: Is backbone protection a viable, definitive strategy? A3: It is the most chemically definitive solution. By temporarily masking the backbone amide nitrogen with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group, you remove the reactive lone pair of electrons required for cyclization, completely eliminating the rearranged products 3.
Decision matrix for selecting an aspartimide and racemization prevention strategy.
Quantitative Strategy Comparison
The following table synthesizes the impact of various mitigation strategies on Asp racemization and aspartimide formation in high-risk sequences 4.
| Mitigation Strategy | Reagents / Modifications | Relative Racemization / Aspartimide Level | Pros | Cons |
| Standard (Control) | 20% Piperidine, Asp(OtBu) | High (>15 - 30%) | Standard, low-cost protocol. | Severe epimerization and β-peptide formation. |
| Acidic Additive | 20% Piperidine + 0.1 M HOBt | Moderate (5 - 10%) | Easy to implement; utilizes standard building blocks. | HOBt is explosive when dry; adds nucleophilic water. |
| Mild Base | 5% Piperazine + 0.1 M HOBt | Low (1 - 5%) | Milder on base-sensitive sequences. | Slower Fmoc deprotection kinetics. |
| Bulky Protecting Group | Asp(OMpe) or Trialkylmethyl | Very Low (< 2%) | No alteration to synthesis workflow. | Expensive building blocks; can slow coupling. |
| Backbone Protection | Fmoc-(Dmb)Gly-OH | None (0%) | Completely prevents cyclization. | Difficult coupling; requires pre-formed dipeptides. |
Validated Experimental Protocols
To ensure trustworthiness, every protocol described below acts as a self-validating system . You must perform the integrated Quality Control (QC) step to verify the causality of your experimental choices.
Protocol A: Acid-Buffered Fmoc Deprotection
Use this protocol if you are restricted to standard Fmoc-Asp(OtBu)-OH building blocks.
-
Cocktail Preparation: Dissolve anhydrous HOBt in DMF to achieve a concentration of 0.1 M. Add Piperidine to achieve a 20% (v/v) solution. (Note: If HOBt is wetted, account for the water volume to maintain precise molarity).
-
Resin Preparation: Drain the SPPS reaction vessel of the previous coupling solvent.
-
Primary Deprotection: Add the buffered deprotection cocktail to the resin (approx. 5-10 mL per gram of resin). Agitate gently for exactly 3 minutes, then drain.
-
Secondary Deprotection: Add fresh buffered cocktail and agitate for an additional 10 minutes. Do not exceed this time , as prolonged base exposure overrides the buffer's protective capacity.
-
Washing: Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of base before the next coupling step.
-
Self-Validation (QC Step): Cleave a 2 mg micro-aliquot of the resin. Analyze via UPLC-MS. Validate success by confirming the absence of the -18 Da mass shift (intact aspartimide) and the +67 Da mass shift (piperidide adduct).
Protocol B: Incorporation of Dmb-Protected Dipeptides
Use this protocol for absolute elimination of racemization in highly critical therapeutic syntheses.
-
Sequence Planning: Identify the Gly-Asp motif. Procure the commercially available Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block.
-
Activation: Dissolve 3 equivalents of the dipeptide in DMF. Add 3 eq of HATU and 6 eq of DIPEA. Allow pre-activation for 2 minutes.
-
Coupling: Add the activated dipeptide to the resin. Agitate for 2 to 4 hours at room temperature. (Causality: The Dmb group causes extreme steric hindrance, necessitating extended coupling times compared to standard single amino acids).
-
Monitoring: Perform a Kaiser (Ninhydrin) test. If positive, perform a second coupling using DIC/Oxyma to force completion.
-
Cleavage: Proceed with standard SPPS. The Dmb group is globally cleaved during the final TFA cocktail treatment (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for 2 hours).
-
Self-Validation (QC Step): To specifically validate the absence of D-Asp racemization, perform acid hydrolysis (6N HCl, 110°C, 24h) on the crude cleaved peptide, followed by derivatization with Marfey's reagent (FDAA). Analyze via LC-MS to quantify the L-Asp vs. D-Asp ratio. A successful Dmb-coupling will yield >99.5% L-Asp.
References
-
Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS): Optimized Fmoc Deprotection Conditions. Peptide Chemistry. Available at: [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. Available at:[Link]
-
Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides—Practical Aspects of New Trialkylcarbinol Based Protecting Groups. PubMed (NIH). Available at:[Link]
-
Kinetics of Aspartic Acid Isomerization and Enantiomerization in Model Aspartyl Tripeptides under Forced Conditions. ACS Chemical Biology. Available at: [Link]
Sources
Troubleshooting low yield in Glycyl-L-aspartic acid Fmoc synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Yield in Fmoc-Based Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the Fmoc-based synthesis of sequences containing Glycyl-L-aspartic acid (Gly-Asp). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven strategies to diagnose and resolve these common yet complex issues.
The Gly-Asp dipeptide motif is notoriously difficult to synthesize efficiently. The issues primarily stem from the unique structural characteristics of both aspartic acid and glycine. This guide will walk you through the most common failure modes, their root causes, and robust solutions to enhance the yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is the Asp-Gly sequence so problematic in Fmoc SPPS?
The primary issue with the Asp-Gly sequence is its extreme susceptibility to a side reaction called aspartimide formation.[1][2][3] This occurs when the backbone nitrogen of the glycine residue attacks the side-chain ester of the preceding aspartic acid, forming a stable five-membered ring. Glycine's lack of steric hindrance makes this intramolecular cyclization reaction particularly rapid.[1] This side reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can occur at every deprotection cycle after the Gly residue is coupled.[4][5][6]
Q2: What exactly is aspartimide formation and why does it lower my yield?
Aspartimide formation is an intramolecular cyclization that converts the aspartic acid residue into a succinimide ring.[5] This intermediate is problematic for two main reasons:
-
Chain Termination: The aspartimide can be attacked by the piperidine used for deprotection, forming piperidide adducts that cap the peptide chain and prevent further elongation.[7]
-
Product Impurity: The aspartimide ring can be hydrolyzed by trace amounts of water, reopening to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide.[5][8] Crucially, this ring-opening can also cause racemization at the α-carbon of the aspartic acid. These byproducts often have the same mass as the target peptide and can be extremely difficult to separate via HPLC, leading to low recovery of the pure, correct isomer.[2][8]
Q3: My mass spectrometry data shows peaks corresponding to my target peptide mass, but the HPLC shows multiple, poorly resolved peaks. Is this aspartimide formation?
This is a classic signature of aspartimide-related issues. The formation of α/β-isomers and D/L-epimers results in multiple species that share the same mass but have different chromatographic properties.[8][9] If you observe a cluster of peaks around the expected retention time, it is highly probable that aspartimide formation has occurred. Confirmation can be achieved through enzymatic digestion followed by LC-MS to identify the iso-Asp (β-Asp) residues.[9]
Q4: How do I know if my problem is incomplete coupling instead of a side reaction?
Incomplete coupling results in "deletion sequences," where one or more amino acids are missing from the final peptide. This will be clearly visible in your mass spectrometry data as peaks with masses corresponding to the target peptide minus the mass of the missing residue(s). A simple, qualitative way to check for incomplete coupling during the synthesis is the Kaiser test, which detects free primary amines on the resin.[3][10] A positive Kaiser test (blue beads) after a coupling step indicates that the reaction is incomplete.
In-Depth Troubleshooting Guides
Problem 1: Low Yield with Multiple Product-Mass Peaks in HPLC
Root Cause Analysis: This scenario strongly indicates that aspartimide formation is the primary cause of yield loss. The Asp-Gly sequence is one of the most susceptible motifs to this base-catalyzed side reaction.[1] The standard Fmoc-Asp(OtBu)-OH protecting group strategy is often insufficient to prevent this cyclization during the repeated piperidine treatments required for chain elongation.[11][12]
Recommended Actions & Solutions:
1. Modify Fmoc-Deprotection Conditions
A simple first-line approach is to reduce the basicity of the deprotection step.
-
Acidic Additives: Add 0.1 M Hydroxybenzotriazole (HOBt) to your 20% piperidine in DMF solution. The HOBt acts as a buffer, lowering the pH and reducing the deprotonation of the backbone amide, which slows the rate of cyclization.[7][9][13]
-
Weaker Bases: Replace 20% piperidine with a less aggressive base like 5% piperazine in DMF.[9][13] Note that this may require longer deprotection times to ensure complete Fmoc removal.
2. Employ Sterically Hindered Side-Chain Protecting Groups
The most effective strategy is to prevent the intramolecular attack by physically blocking it. Using an Asp derivative with a bulkier side-chain protecting group than tert-Butyl (OtBu) can significantly suppress aspartimide formation.[10][13]
| Protecting Group | Structure | Efficacy in Suppressing Aspartimide Formation | Cleavage Conditions |
| OtBu (tert-Butyl) | -C(CH₃)₃ | Low . Prone to aspartimide formation, especially in Asp-Gly sequences.[12] | Standard TFA cocktail.[11] |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Moderate to High . Increased steric bulk effectively hinders cyclization.[13] | Standard TFA cocktail. |
| OBno (2-benzyloxynorbornyl) | Complex Bicyclic | Very High . Provides excellent protection even for the most difficult sequences like Asp-Gly.[14] | Standard TFA cocktail. |
For a new synthesis of a known problematic sequence, starting with a derivative like Fmoc-Asp(OBno)-OH is highly recommended as a robust, universal solution.[14]
3. Utilize Backbone Protection
An alternative, highly effective approach is to protect the backbone amide nitrogen of the glycine residue itself. This is typically done by incorporating a pre-formed dipeptide where the Gly nitrogen is protected with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group.[2][12]
-
Example: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH as a single building block.
-
Mechanism: The bulky Dmb group on the glycine nitrogen prevents it from attacking the aspartic acid side chain. This protection is temporary and is cleaved simultaneously with the side-chain protecting groups during the final TFA cleavage step.[12] This method has the dual advantage of preventing both aspartimide formation and peptide aggregation.[2][3]
Problem 2: Low Yield with Deletion Sequences in Mass Spec
Root Cause Analysis: The presence of deletion sequences points to either incomplete Fmoc deprotection or incomplete coupling .[10][15] These issues are often exacerbated in sequences containing glycine due to the potential for on-resin peptide aggregation. The high conformational flexibility of glycine-rich sequences can lead to the formation of stable secondary structures (β-sheets) that mask reactive sites, preventing reagents from accessing the N-terminus of the growing peptide chain.[3][7]
Recommended Actions & Solutions:
1. Ensure Complete Fmoc Deprotection
Incomplete deprotection leaves the N-terminus blocked, preventing the next coupling step and causing a deletion.
-
Monitor Deprotection: Implement quantitative UV-Vis monitoring of the dibenzofulvene-piperidine adduct released during deprotection.[15][][17] This allows you to confirm that 100% of the Fmoc group has been removed before proceeding. A stable plateau in UV absorbance indicates the completion of the reaction.[17]
-
Extend Deprotection Time: For difficult sequences, a standard 2 x 10-minute deprotection may be insufficient. Increase the second treatment to 15-20 minutes.[9]
-
Combat Aggregation: If aggregation is suspected (poor resin swelling, slow drain rates), switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[7]
2. Optimize the Coupling Step
The coupling of an amino acid to the N-terminal glycine can be sterically hindered if the peptide chain is aggregated.
-
Use High-Potency Coupling Reagents: While standard carbodiimide reagents (DIC) are effective for many sequences, difficult couplings benefit from more potent uronium or phosphonium salt activators.
| Reagent Class | Examples | Characteristics |
| Carbodiimides | DIC, EDC | Cost-effective for routine synthesis, but can be slower and require additives like HOBt to suppress racemization.[18][19] |
| Uronium/Phosphonium Salts | HATU , HBTU, PyBOP | Highly efficient activators that provide rapid coupling with low racemization risk. Ideal for difficult sequences.[18][20][21] |
-
Perform a Double Coupling: If a coupling reaction is found to be incomplete via a Kaiser test, the simplest solution is to drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[3][10]
-
Pre-activate the Amino Acid: Instead of adding the coupling reagent directly to the resin-amino acid mixture, pre-activate the Fmoc-amino acid with the coupling reagent and a base (e.g., DIPEA) in a separate vessel for 1-2 minutes before adding the solution to the deprotected resin.[10] This ensures maximum activation efficiency.
Key Experimental Protocols
Protocol 1: Quantitative Monitoring of Fmoc Deprotection by UV-Vis
This protocol allows for the verification of complete Fmoc removal after each cycle.
-
Setup: Before starting your synthesis, determine the theoretical amount of Fmoc on your resin (Resin Loading [mmol/g] x Resin Weight [g]).
-
Collect Filtrate: After the second piperidine treatment, collect the entire deprotection solution filtrate in a volumetric flask of known volume (e.g., 25 mL).
-
Dilute: Dilute the filtrate to the mark with DMF. Take a small aliquot (e.g., 100 µL) and perform a second dilution into a known volume of DMF (e.g., into a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer (0.1–1.0 AU).
-
Measure Absorbance: Blank the spectrophotometer with your dilution solvent (DMF). Measure the absorbance of your diluted sample at 301 nm.
-
Calculate: Use the Beer-Lambert law (A = εcl) to determine the concentration of the DBF-piperidine adduct.
-
A = Measured Absorbance
-
ε = Molar extinction coefficient (~7800 L·mol⁻¹·cm⁻¹)[17]
-
c = Concentration (mol/L)
-
l = Cuvette path length (typically 1 cm)
-
-
Verify: Back-calculate the total mmols of Fmoc removed, accounting for all dilution factors. This value should be ≥99% of the theoretical value calculated in step 1.[17]
Protocol 2: Modified Fmoc Deprotection to Suppress Aspartimide Formation
-
Prepare Reagent: Prepare a fresh solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
First Deprotection: Drain the DMF. Add the modified deprotection solution and agitate for 5 minutes.
-
Second Deprotection: Drain and add a fresh aliquot of the modified deprotection solution. Agitate for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (6-8 times for 1 minute each) to ensure complete removal of reagents before proceeding to the coupling step.[9]
References
- Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS).
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.
- A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. Benchchem.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library.
- Fmoc-Asp(OtBu)-OH. APINooS.
- Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- A Head-to-Head Battle in Peptide Synthesis: Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(ODmb)
- Optimizing Peptide Coupling: Key Techniques. Iris Biotech.
- innov
- Why Fmoc-Protected Amino Acids Domin
- Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry.
- Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis. LabMart.
- Coupling Reagents. Aapptec Peptides.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Glycyl-L-Asparagine Metabolism: A Technical Guide. Benchchem.
- Troubleshooting Guide: Common Synthesis Issues & Solutions. Smolecule.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. ChemPep Inc..
- Peptide Coupling Reagents. Fluorochem.
- Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. Benchchem.
- Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
- Fmoc Resin Cleavage and Deprotection. Merck.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Learn Why Flow Outperforms B
- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
- Technical Support Center: Aspartimide Form
- Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
- Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides--Practical Aspects of New Trialkylcarbinol Based Protecting Groups. PubMed.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Process for producing l-aspartic acid.
- Process for the production of L-aspartic acid.
- Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. MDPI.
- Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 17. peptidechemistry.org [peptidechemistry.org]
- 18. peptide.com [peptide.com]
- 19. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 20. jpt.com [jpt.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Glycyl-L-aspartic acid (Gly-Asp)
This is a technical support guide for the stability of Glycyl-L-aspartic acid (Gly-Asp).
Topic: Stability in Acidic vs. Alkaline Buffers
Executive Summary
Glycyl-L-aspartic acid (Gly-Asp) is a dipeptide exhibiting distinct degradation profiles based on pH.
-
Acidic Conditions (pH < 3.0): The primary degradation pathway is hydrolysis of the peptide bond, yielding free Glycine and Aspartic acid. While generally more stable than in base, the presence of the aspartyl side chain can accelerate cleavage compared to non-functionalized dipeptides.
-
Alkaline Conditions (pH > 7.0): The peptide is chemically unstable. The dominant pathway is cyclization to form a diketopiperazine (DKP) derivative, specifically cyclo(Gly-Asp) . This reaction is rapid, irreversible, and accompanied by a mass shift of -18 Da.
Diagnostic Guide: Acidic vs. Alkaline Instability
Q1: My Gly-Asp sample shows a loss of purity in acidic buffer (pH 2-4). What is happening?
Issue: Acid-Catalyzed Hydrolysis.
Mechanism: In dilute acid, the peptide bond is susceptible to hydrolysis. Unlike standard peptides, the Aspartic acid residue at the C-terminus possesses a side-chain carboxyl group (
Troubleshooting Steps:
-
Check Temperature: Hydrolysis rates follow Arrhenius kinetics. Ensure storage is at -20°C or lower. Avoid storing in liquid acid at room temperature.
-
Analyze Products: Run LC-MS. You should see peaks corresponding to free Glycine (MW 75) and Aspartic acid (MW 133).
-
Buffer Choice: Switch from phosphate buffers to Acetate or Citrate if working at pH 3-5, as phosphate can act as a general bifunctional catalyst, slightly accelerating hydrolysis.
Q2: I observe a new peak with a mass of [M-18] in my alkaline (pH 8+) sample. Is this an impurity?
Issue: Diketopiperazine (DKP) Formation. Mechanism: This is the most critical instability risk for Gly-Asp.
-
Deprotonation: At alkaline pH, the N-terminal amino group of Glycine (
) becomes partially deprotonated (nucleophilic). -
Nucleophilic Attack: The free amine attacks the C-terminal carbonyl carbon of the Aspartic acid.
-
Cyclization: The molecule cyclizes to form a 6-membered ring, cyclo(Gly-Asp) , releasing a water molecule.
-
Steric Factors: Glycine is the smallest amino acid (R=H), offering zero steric hindrance. This makes Gly-containing dipeptides exceptionally prone to this cyclization.
Troubleshooting Steps:
-
Immediate pH Adjustment: If the protocol allows, lower the pH to < 6.0 immediately after dissolution.
-
Cold Handling: Perform all alkaline manipulations on ice (4°C). DKP formation is temperature-dependent.
-
Mass Spec Confirmation: Look for a mass shift of -18.01 Da (Loss of H₂O).
-
Gly-Asp MW: ~190.15 Da
-
Cyclo(Gly-Asp) MW: ~172.14 Da
-
Visualizing Degradation Pathways
The following diagram illustrates the divergent degradation pathways based on pH environment.
Figure 1: Divergent degradation pathways of Gly-Asp. Acidic conditions favor hydrolysis, while alkaline conditions favor rapid cyclization to Diketopiperazine.
Comparative Stability Data
| Feature | Acidic Buffer (pH 2.0 - 4.0) | Alkaline Buffer (pH 7.5 - 9.0) |
| Primary Mechanism | Amide bond hydrolysis | Intramolecular Aminolysis (Cyclization) |
| Reaction Product | Glycine + Aspartic Acid | Cyclo(Gly-Asp) (DKP) |
| Kinetics | Slow (Days/Weeks at 4°C) | Fast (Hours at RT) |
| Mass Shift | +18 Da (Cleavage involves H₂O addn) | -18 Da (Cyclization involves H₂O loss) |
| Risk Factor | High Temperature | High pH + N-terminal Glycine |
| Recommended Buffer | 0.1% Formic Acid, Acetate, Citrate | Tris, HEPES (Use immediately) |
Experimental Protocols
Protocol A: Assessing DKP Formation (HPLC-MS)
Use this protocol to verify if your loss of potency is due to cyclization.
-
Sample Preparation:
-
Prepare Gly-Asp at 1 mg/mL in Ammonium Bicarbonate (pH 8.0) .
-
Incubate at 25°C for 0, 4, and 24 hours.
-
Quench: At each timepoint, transfer 50 µL to 50 µL of 1% Formic Acid (lowers pH to ~2, stopping cyclization).
-
-
LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0% B to 30% B over 10 minutes (Gly-Asp is very polar; early elution expected).
-
-
Data Analysis:
-
Linear Gly-Asp: Extract Ion Chromatogram (EIC) for m/z 191.15 [M+H]+.
-
Cyclo(Gly-Asp): Extract EIC for m/z 173.14 [M+H]+.
-
Note: Cyclo(Gly-Asp) is more hydrophobic than the linear form and will elute later.
-
Protocol B: Proper Storage Formulation
Use this protocol to maximize shelf-life.
-
Lyophilization: Store exclusively as a lyophilized powder at -20°C .
-
Reconstitution:
-
Use degassed water or PBS (pH 7.4) only immediately before use.
-
If acidic conditions are tolerable for your assay, reconstitute in 10 mM Sodium Acetate (pH 4.5) . This pH minimizes both hydrolysis (too high for rapid acid cleavage) and cyclization (too low for amine deprotonation).
-
FAQ: Common User Scenarios
Q: Can I use Phosphate Buffered Saline (PBS) for storage? A: For short-term (hours), yes. For long-term (days), no . Phosphate can catalyze degradation. At pH 7.4, you are also near the threshold where DKP formation begins to accelerate. We recommend Acetate (pH 4-5) for liquid storage if possible.
Q: Why is Glycine specifically problematic at the N-terminus? A: Glycine has a hydrogen atom as its side chain. This lack of steric bulk allows the peptide backbone to easily adopt the cis-conformation required for the N-terminal amine to reach the C-terminal carbonyl. Dipeptides with bulky N-terminal residues (e.g., Val-Asp) cyclize much slower.
Q: Does the Asp side chain participate in the alkaline instability? A: Indirectly. While the primary mechanism is the N-terminal amine attacking the C-terminal carbonyl, the Asp side chain affects solubility and local electronics. However, the "Aspartimide" reaction (succinimide formation) is less relevant here because it typically requires a C-terminal amide bond to a third residue (Asp-X-Y), which Gly-Asp lacks.
References
-
Capasso, S., et al. (1991). "Kinetics and mechanism of the degradation of aspartic acid residue in solution." Journal of Pharmaceutical and Biomedical Analysis.
-
Steinberg, S. M., & Bada, J. L. (1981). "Diketopiperazine formation during the degradation of dipeptides." Science.
-
Goolcharran, C., & Borchardt, R. T. (1998). "Kinetics of Diketopiperazine Formation Using Model Peptides." Journal of Pharmaceutical Sciences.
-
Manning, M. C., et al. (1989). "Stability of protein pharmaceuticals." Pharmaceutical Research.
-
Sigma-Aldrich Technical Support. "Peptide Stability and Storage Guidelines."
Technical Support Center: Overcoming Asp-Gly Bond Cleavage in Peptide Synthesis and Formulation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious liabilities in peptide chemistry: the intrinsic instability of the Aspartate-Glycine (Asp-Gly) bond.
Whether you are synthesizing a novel peptide therapeutic or formulating a monoclonal antibody (mAb), the Asp-Gly motif is highly susceptible to acid-catalyzed cleavage and isomerization. This guide synthesizes mechanistic causality, diagnostic frameworks, and field-proven protocols to help you engineer stability back into your workflows.
Mechanistic Deep-Dive: The Vulnerability of Asp-Gly
To troubleshoot degradation, we must first understand the causality of the cleavage. The peptide bond between Asp and Gly is uniquely unstable under acidic conditions due to a perfect storm of chemical geometry and lack of steric hindrance.
At highly acidic pH levels (pH 0.3–3.0), the carboxylic acid side chain of the Asp residue remains un-ionized. This protonated side chain acts as an intramolecular catalyst, launching a nucleophilic attack on the carbonyl carbon of the adjacent Asp-Gly peptide bond. Because Glycine lacks a side chain, there is zero steric bulk to block this attack. This reaction forms a highly reactive cyclic anhydride or cyclic imide intermediate, which rapidly hydrolyzes to yield irreversible chain cleavage1[1]. In mildly acidic formulation buffers (pH 4.0–6.0), this same intermediate partitions into both cleavage products and isoaspartate isomers 2[2].
Fig 1: Acid-catalyzed degradation pathways of the Asp-Gly peptide bond.
Diagnostic Dashboard: Identifying the Degradant
Before altering your protocol, you must validate the specific degradation pathway using LC-MS. Use the table below to correlate your analytical data with the chemical event.
Table 1: Analytical Signatures of Asp-Gly Degradation Products
| Degradation Pathway | Chemical Mechanism | Mass Shift (Δ Da) | Typical HPLC Retention Time Shift |
| Chain Cleavage | Hydrolysis of cyclic intermediate | N/A (Two distinct fragments) | Significant decrease (Fragments are more polar) |
| Aspartimide | Cyclization (Loss of H₂O) | -18 Da | Increase (Loss of charge makes it more hydrophobic) |
| Isoaspartate | Isomerization via imide opening | 0 Da (Isobaric) | Slight shift (Sequence dependent; often elutes later) |
Troubleshooting FAQs
Q1: We are synthesizing a peptide with an Asp-Gly sequence. After standard TFA cleavage from the resin, LC-MS shows massive fragmentation at the Asp-Gly bond. How do we prevent this? A1: During Solid-Phase Peptide Synthesis (SPPS), the standard side-chain protecting group for Aspartate (OtBu) is removed by Trifluoroacetic Acid (TFA). Once the OtBu group is gone, the highly acidic TFA environment catalyzes the intramolecular attack described above. To prevent this, you must physically block the nucleophilic attack by protecting the backbone amide nitrogen of Glycine during synthesis. We mandate the use of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block. The 2,4-dimethoxybenzyl (Dmb) group sterically prevents cyclization and is safely removed during the TFA cleavage step3[3].
Q2: Are there alternative backbone protecting groups if Dmb is incompatible or yields poor coupling efficiency in our specific sequence? A2: Yes. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a highly effective alternative. A unique advantage of Hmb is that its sensitivity to TFA can be "switched off" by O-acetylating its hydroxyl group. This allows the Hmb group to be retained after TFA cleavage, which prevents aggregation during Native Chemical Ligation (NCL) or HPLC purification, before being removed later under mild basic conditions4[4].
Table 2: Comparison of Backbone Protecting Groups for Asp-Gly
| Protecting Group | Structure | Standard Cleavage | Key Strategic Advantage |
| Dmb | 2,4-dimethoxybenzyl | 95% TFA | Highly acid-labile; seamless integration into standard SPPS. |
| Hmb | 2-hydroxy-4-methoxybenzyl | 95% TFA | Can be O-acetylated to resist TFA; aids in solubilizing difficult peptides. |
| Dcpm | Dicyclopropylmethyl | 95% TFA | Extreme steric bulk completely abolishes aspartimide formation. |
Q3: Our monoclonal antibody (mAb) formulation at pH 4.5 is showing fragmentation over time. Peptide mapping points to an Asp-Gly hinge region. What are our options? A3: In aqueous formulations at mildly acidic pH (pH 4.0–5.0), Asp-Xaa bonds (especially Asp-Gly) are highly susceptible to both backbone cleavage and isoaspartate formation 5[5]. If sequence engineering (e.g., mutating Gly to Ala to introduce steric hindrance) is not permissible, formulation strategies must restrict water activity and molecular mobility. Transitioning to a lyophilized powder format drastically reduces hydrolysis rates. If a liquid formulation is mandatory, consider shifting the pH closer to 6.0 to minimize specific acid-catalyzed cleavage, though this must be carefully balanced against the increased risk of base-catalyzed deamidation of Asn residues at higher pHs6[6].
Fig 2: Troubleshooting workflow for Asp-Gly cleavage in peptide synthesis.
Validated Experimental Protocols
To ensure a self-validating system, implement the following step-by-step methodologies to bypass Asp-Gly cleavage during synthesis and cleavage.
Protocol A: Incorporation of Dmb-Protected Dipeptides in SPPS
Causality: Coupling individual Asp and Gly residues sequentially leaves the Gly amide nitrogen exposed to cyclization. Using a pre-formed dipeptide with Dmb protection physically blocks the reaction pathway7[7].
-
Prepare the Resin: Swell the peptidyl-resin in Dimethylformamide (DMF) for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).
-
Dipeptide Activation: Dissolve 3 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Note: Avoid strong bases like DIEA here to prevent premature epimerization.
-
Coupling: Add the activated mixture to the resin. React for 2 to 4 hours at room temperature. (Dmb creates steric hindrance, so extended coupling times are required).
-
Verification: Perform a Kaiser test to confirm complete coupling. Wash with DMF and proceed with standard SPPS.
Protocol B: Low-Temperature TFA Cleavage Workflow
Causality: Acid-catalyzed cleavage of the Asp-Gly bond is highly temperature-dependent. Controlling the exotherm during TFA addition prevents the kinetic activation energy required for cyclic anhydride formation.
-
Cocktail Preparation: Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Pre-Chilling: Chill the cleavage cocktail to 0°C in an ice bath.
-
Addition: Add the cold cocktail to the dry peptide-resin.
-
Controlled Cleavage: Allow the reaction to proceed at strictly controlled room temperature (15°C – 20°C). Do not exceed 20°C.
-
Time Restriction: Limit the cleavage time to a maximum of 90–120 minutes. Prolonged exposure exponentially increases Asp-Gly hydrolysis.
-
Precipitation: Filter the resin and immediately precipitate the peptide in 10 volumes of ice-cold diethyl ether to halt the acid catalysis.
References
- Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. PubMed.
- Houchin, M. L., et al. (2006). Deamidation, acylation and proteolysis of a model peptide in PLGA films. Kinam Park.
- Vlasak, J., & Ionescu, R. (2011). Fragmentation of monoclonal antibodies. PMC - NIH.
- Tsuda, T., et al. (2011). Factors affecting cleavage at aspartic residues in model decapeptides. Ovid.
- AAPPTec. (2023). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Peptide.com.
- Merkx, R., et al. (2019). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. PMC - NIH.
- Abdel-Aal, A. B., et al. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
Sources
- 1. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Mitigating Succinimide Formation in Asp-Gly Peptides
Welcome to the Advanced Troubleshooting Guide for Asp-Gly (DG) peptide degradation. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals diagnose, understand, and resolve succinimide (aspartimide) formation across both Solid-Phase Peptide Synthesis (SPPS) and biologics formulation.
Mechanistic Causality: Why Asp-Gly?
The Asp-Gly sequence is notoriously susceptible to chemical degradation because Glycine lacks a side chain, which provides extreme conformational flexibility[1]. This lack of steric hindrance allows the backbone amide nitrogen of Glycine to easily fold back and nucleophilically attack the side-chain carboxyl carbon of Aspartic Acid[2].
This reaction expels a water molecule and forms a 5-membered cyclic succinimide (Asu) intermediate. Because the succinimide ring is highly unstable under physiological conditions, it rapidly hydrolyzes into a mixture of standard α-Aspartate and β-isoAspartate (isoAsp), while also promoting stereoinversion (racemization to D-Asp)[3].
Caption: Mechanism of succinimide formation and hydrolysis in Asp-Gly peptides.
Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)
Q: I am observing unexpected +67 Da and -18 Da mass shifts in my crude Asp-Gly peptide. What is the root cause?
A: You are observing base-catalyzed aspartimide formation. During standard Fmoc deprotection, basic conditions (e.g., 20% piperidine) catalyze the cyclization of the Asp side chain, resulting in a loss of water (-18 Da)[1]. Furthermore, piperidine itself can act as a nucleophile, opening the succinimide ring to form an α- or β-piperidide adduct, which manifests as a distinct +67 Da mass shift[1][3].
Q: How do I strategically select protecting groups to prevent this?
A: The choice of protecting group dictates the steric bulk and electronic environment around the Asp side chain. While bulkier side-chain protecting groups help, backbone protection is the only definitive cure for the Asp-Gly motif.
| Protecting Group Strategy | Succinimide Risk | Epimerization Risk | Mechanistic Advantage |
| Fmoc-Asp(OtBu)-OH | High | High | Baseline standard; insufficient steric hindrance for Asp-Gly. |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Increased steric bulk (3-methylpent-3-yl); reduces but does not eliminate cyclization[4]. |
| Fmoc-Asp(OBno)-OH | Very Low | Very Low | High chiral stability; reduces aspartimide to ~0.1%/cycle[5]. |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Negligible | Negligible | Converts the secondary amine to a tertiary amine, removing the reactive lone pair[4]. |
Experimental Protocol: Incorporating Dmb-Backbone Protection
Coupling an amino acid onto the sterically hindered secondary amine of a Dmb-protected residue is notoriously difficult and leads to deletion sequences[6]. The self-validating best practice is to use a pre-formed dipeptide building block[7][8].
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins) to expose the N-terminal amine. Wash thoroughly with DMF.
-
Dipeptide Coupling: Instead of coupling Gly and Asp sequentially, couple the pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. Use 3 equivalents of the dipeptide, 3 eq of HATU, and 6 eq of DIPEA. Allow the coupling to proceed for 2 hours at room temperature.
-
Cleavage & Deprotection: Perform standard global cleavage using 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours. The Dmb group is highly acid-labile and will be removed seamlessly alongside the side-chain protecting groups[6][7].
-
Self-Validating Check: Analyze the crude cleavage product via LC-MS. The complete absence of -18 Da (succinimide) and +67 Da (piperidide) mass shifts validates successful Dmb incorporation and protection.
Troubleshooting Guide: Biologics Formulation & Storage
Q: My monoclonal antibody (mAb) exhibits an increase in basic charge variants and a loss of potency during storage at pH 5.5. What is the mechanism?
A: Under mildly acidic conditions (pH 5.0–6.0), the succinimide intermediate is highly stable and accumulates. Because succinimide formation results in the loss of a negatively charged carboxylate group, it typically appears as an increase in basic charge variants on Cation Exchange Chromatography (CEX)[9][10]. This structural alteration in the Complementarity-Determining Regions (CDRs) often leads to a significant loss in target-binding potency[9][11].
Q: How do buffer species and physiological pH impact this degradation?
A: Buffer ions play a critical catalytic role. Phosphate buffers should be strictly avoided for Asp-Gly containing biologics, as the dihydrogen phosphate ion acts as a proton-transfer mediator, significantly lowering the activation energy for cyclization[12]. Interestingly, succinimide accumulation is often reversible; upon shifting to physiological conditions (pH 7.4, 37°C), the succinimide rapidly hydrolyzes to Asp and isoAsp. If the isoAsp variant retains binding affinity, biological activity can be fully restored[9][10].
Caption: Decision logic for troubleshooting Asp-Gly succinimide formation across development phases.
Experimental Protocol: LC-MS Peptide Mapping for Succinimide Quantification
Standard tryptic digestion at pH 7.6–8.0 will artificially hydrolyze the succinimide intermediate, destroying your analytical data[11][13]. A low-pH digestion protocol is required to accurately map the degradation.
Step-by-Step Methodology:
-
Buffer Exchange: Exchange the mAb sample into a mildly acidic digestion buffer (e.g., 50 mM Tris, 10 mM CaCl2, pH 6.0–6.5)[13].
-
Optimized Digestion: Add Trypsin at a 1:50 (w/w) ratio. Incubate at 37°C for a strictly minimized time window (e.g., 60–150 minutes) to prevent method-induced artifacts[13].
-
Quenching: Immediately quench the digestion by lowering the pH to 5.0 using Formic Acid. This "locks" the succinimide/isoAsp ratio.
-
LC-MS Analysis: Analyze the peptides using a C18 column with a shallow gradient (0.1% Formic Acid in Water/Acetonitrile).
-
Self-Validating Check: Spike a synthetic succinimide-containing reference peptide into your digestion matrix. If the reference peptide shows conversion to isoAsp during the run, your digestion conditions are too basic, and method-induced hydrolysis is occurring.
Frequently Asked Questions (FAQs)
Q: Can I use HOBt to suppress aspartimide formation during Fmoc deprotection? A: Adding 0.1 M HOBt to the piperidine solution can reduce aspartimide formation by buffering the basicity[4]. However, HOBt is explosive in its anhydrous state and introduces nucleophilic water into the system. Using Dmb-backbone protection is a much safer and more structurally sound solution[4].
Q: Are there other "hot spot" motifs besides Asp-Gly? A: Yes. While Asp-Gly is the most reactive due to the lack of steric hindrance, Asp-Ser (DS), Asp-Thr (DT), and Asp-Asn (DN) are also highly prone to succinimide formation[1]. Recently, the Asp-His-Lys (DHK) motif has also been identified as an unexpected highly reactive isomerization hot spot in antibody CDRs due to structural proximity[11].
References
-
Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) Source: peptidechemistry.org URL:1
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis Source: biotage.com URL:4
-
Restoring the biological activity of crizanlizumab at physiological conditions through a pH-dependent aspartic acid isomerization reaction Source: nih.gov (PMC) URL:9
-
Structure-Function Assessment and High-Throughput Quantification of Site-Specific Aspartate Isomerization in Monoclonal Antibody Source: molnar-institute.com URL:13
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH [900152-72-9] Source: peptide.com URL:7
-
Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins Source: marioschubert.ch URL:3
-
Fmoc-(Dmb)Gly-OH Novabiochem 166881-42-1 Source: sigmaaldrich.com URL:Link
-
Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase Source: nih.gov (PMC) URL:2
-
Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism Source: mdpi.com URL:12
-
New products for peptide synthesis Novabiochem Source: merckmillipore.com URL:6
-
Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity Source: nih.gov (PMC) URL:11
-
Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH Source: sigmaaldrich.com URL:5
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH Source: cem.com URL:8
-
Full article: Restoring the biological activity of crizanlizumab at physiological conditions through a pH-dependent aspartic acid isomerization reaction Source: tandfonline.com URL:10
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marioschubert.ch [marioschubert.ch]
- 4. biotage.com [biotage.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 9. Restoring the biological activity of crizanlizumab at physiological conditions through a pH-dependent aspartic acid isomerization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. molnar-institute.com [molnar-institute.com]
Technical Support Center: Solubilizing Glycyl-L-aspartic acid (Gly-Asp) in DMSO
Topic: Overcoming Solubility & Stability Challenges of Gly-Asp in DMSO
Executive Summary & Chemical Context
The Challenge: Glycyl-L-aspartic acid (Gly-Asp) presents a dual challenge in DMSO: thermodynamic solubility and chemical stability . While DMSO is a "universal" solvent, Gly-Asp is a zwitterionic dipeptide with a hydrophilic, acidic side chain (Aspartic acid). In its free acid form, the strong crystal lattice energy formed by intermolecular ionic bonds often resists dissolution in aprotic solvents like DMSO.
The Hidden Risk (The "Aspartimide Trap"): Most general peptide solubility guides suggest adding a base (e.g., Ammonium Hydroxide) to solubilize acidic peptides. For Gly-Asp, this is a critical error. The Asp-Gly sequence is chemically unique; it is the sequence most prone to aspartimide formation (cyclization) under basic conditions or heat. This reaction degrades your peptide, altering its mass (-18 Da) and biological activity.
This guide provides a validated, self-correcting protocol to solubilize Gly-Asp while strictly preventing cyclization.
The Solubility Matrix (Diagnostic Workflow)
Before starting, determine the physical form of your peptide (Salt vs. Free Acid) to select the correct path.
Figure 1: Decision tree for solubilizing Gly-Asp based on its salt form. Note the strict prohibition of base addition.
Validated Protocols
Protocol A: Standard Dissolution (For Salt Forms)
Best for: Gly-Asp.HCl or Gly-Asp.TFA salts.
-
Preparation: Ensure DMSO is anhydrous (Spectrophotometric grade, >99.9%). Water contamination in DMSO decreases the solubility of hydrophobic peptides but can actually cause gelling in hydrophilic ones due to hydrogen bonding networks.
-
Weighing: Weigh peptide into a sterile, polypropylene microcentrifuge tube.
-
Solvent Addition: Add DMSO to achieve 80% of the target volume.
-
Agitation: Vortex for 30 seconds.
-
Sonication: Sonicate in a water bath for 5-10 minutes.
-
Critical Control: Keep bath temperature < 30°C . Use ice if necessary. Heat promotes aspartimide formation.
-
-
Finalize: Inspect for clarity. If clear, bring to final volume with DMSO.
Protocol B: The "Acid Spike" (For Free Acid/Zwitterions)
Best for: "Stubborn" Free Acid Gly-Asp that remains cloudy in pure DMSO.
Theory: The free acid form has strong internal ionic bonds (NH3+ ... COO-). Pure DMSO cannot easily disrupt these. Adding a proton source (Acid) suppresses the ionization of the carboxyl group, breaking the lattice.
-
Initial Attempt: Follow Protocol A. If the solution remains cloudy or contains visible particulates:
-
The Acid Spike: Add Trifluoroacetic Acid (TFA) to a final concentration of 0.05% - 0.1% (v/v) .
-
Calculation: For 1 mL of DMSO, add 0.5 - 1.0 µL of pure TFA.
-
-
Agitation: Vortex immediately. The solution should clarify within seconds as the zwitterion is protonated.
-
Alternative (If TFA is toxic to assay): Use 1-5% Sterile Water or 0.1 M Acetic Acid as a co-solvent. The polarity of water helps solvate the ionic termini.
Critical Scientific Insight: The Aspartimide Risk
Researchers often default to adding base (NH4OH or NaOH) to dissolve acidic peptides. You must avoid this for Gly-Asp.
Mechanism: In the Asp-Gly sequence, the nitrogen of the Glycine backbone is sterically unhindered.[1] Under basic conditions (pH > 7.5) or heat, this nitrogen attacks the side-chain carbonyl of the Aspartic acid, forming a 5-membered succinimide ring (Aspartimide).[2]
Figure 2: The chemical degradation pathway of Asp-Gly sequences in DMSO under basic or thermal stress.
Quantitative Data & Specifications
| Parameter | Specification for Gly-Asp | Notes |
| MW | 190.15 g/mol | Small dipeptide |
| Isoelectric Point (pI) | ~2.8 - 3.0 | Highly acidic |
| Max Solubility (Water) | > 50 mg/mL | Highly soluble |
| Max Solubility (DMSO) | ~5 - 10 mg/mL | Variable (depends on salt form) |
| Stability Risk | High (Asp-Gly bond) | Avoid Base & Heat |
| Recommended Storage | -20°C, Desiccated | Hygroscopic |
Troubleshooting FAQs
Q1: My Gly-Asp solution in DMSO turned into a jelly-like substance. What happened? A: This is "gelation," common with short peptides in hygroscopic solvents. It usually means your DMSO had absorbed water from the air, or the peptide concentration is too high (>10 mg/mL), promoting intermolecular hydrogen bonding.
-
Fix: Add a chaotropic agent like Guanidine HCl (6M) (if assay compatible) or dilute further with water.[3] For future preps, use fresh, anhydrous DMSO.[4]
Q2: Can I heat the DMSO to 50°C to speed up dissolution? A: No. While heat improves solubility, the Asp-Gly sequence is thermally unstable and prone to cyclization (aspartimide formation) at temperatures >40°C. Stick to sonication at room temperature.
Q3: The protocol says "Do not use base," but my assay buffer is pH 7.4. Is that safe? A: Yes. Once the peptide is dissolved in DMSO (stock), diluting it into a neutral aqueous buffer (pH 7.4) is generally safe for the duration of a standard assay (hours). The risk of cyclization is highest in the concentrated organic stock if a strong base is added directly to the DMSO.
Q4: I need to use this for cell culture. Is TFA safe? A: At the recommended "spike" concentration (0.1% in stock), and subsequent dilution (usually 1:1000 for cells), the final TFA concentration is negligible (<0.0001%). However, if your cells are extremely sensitive, use Protocol B (Alternative) with sterile water as the co-solvent instead of TFA.
References
-
Sigma-Aldrich. (2023). Solubility Guidelines for Peptides.[3][5][6][7][8][9][10] Merck KGaA. Link
-
Selleck Chemicals. (2024). L-aspartic Acid Solubility Data.Link
-
BenchChem. (2025).[2] Aspartimide formation in sequences adjacent to alpha-methyl-Asp.Link
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.Link
-
Biorbyt. (2024). Dissolving Peptides: A Technical Guide.Link
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biocat.com [biocat.com]
- 4. selleckchem.com [selleckchem.com]
- 5. jpt.com [jpt.com]
- 6. Peptides | Tocris Bioscience [tocris.com]
- 7. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. lifetein.com [lifetein.com]
Effect of temperature on Glycyl-L-aspartic acid degradation rates
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Peptide Stability Division Subject: Technical Guide: Temperature Effects on Glycyl-L-Aspartic Acid (Gly-Asp) Degradation
Introduction: The Stability Paradox of Gly-Asp
Welcome to the Peptide Stability Technical Center. You are likely here because your Glycyl-L-aspartic acid (Gly-Asp) formulation is behaving unpredictably under thermal stress.
Gly-Asp is a deceptive molecule. As a dipeptide containing an aspartic acid residue, it is subject to two competing degradation pathways that are highly sensitive to temperature and pH: hydrolytic cleavage and intramolecular cyclization (DKP formation) .
Unlike long-chain proteins where higher order structure offers some protection, Gly-Asp is kinetically exposed. This guide moves beyond basic "keep it cold" advice to explain the mechanism of failure and how to rigorously characterize it using Arrhenius kinetics.
Module 1: The Degradation Mechanism
To troubleshoot effectively, you must understand what is happening at the molecular level. Temperature does not just "speed up" degradation; it can alter the pathway the molecule chooses.
The Two-Front War
Gly-Asp degrades primarily via two routes:
-
Hydrolysis (The "Split"): Water attacks the peptide bond, cleaving the dipeptide into free Glycine and Aspartic Acid. This is favored at extreme pH (pH < 3 or pH > 9).
-
Diketopiperazine (DKP) Formation (The "Ring"): The N-terminal amine of Glycine nucleophilically attacks the C-terminal carbonyl of the Aspartic acid. This releases water and forms a stable 6-membered ring (Cyclo-Gly-Asp). This is often the dominant pathway at neutral/slightly acidic pH (pH 4–7) and is strongly accelerated by heat .
The Temperature Switch
At lower temperatures (4°C), hydrolysis might be the slow, background noise. However, as you ramp to stress temperatures (e.g., 40°C, 60°C), the activation energy barrier for DKP formation (often higher than hydrolysis) is overcome, causing a sudden shift in the degradation profile.
Visualizing the Pathway:
Figure 1: Competing degradation pathways for Gly-Asp. Note that DKP formation is a dehydration reaction, often favored by high temperature and neutral pH.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose specific experimental anomalies.
Scenario A: "My Arrhenius plot is non-linear (curved)."
The Issue: You plotted
-
Explanation: If Hydrolysis dominates at 25°C but DKP formation dominates at 60°C, the activation energy (
) changes effectively breaking the Arrhenius linearity. -
Action:
-
Separate your data points. Calculate
for the low-temp range and high-temp range separately. -
Check pH at the stress temperature. Buffers like Tris change pKa significantly with heat (
). A pH shift could trigger the pathway switch.
-
Scenario B: "I see a new, late-eluting peak in HPLC."
The Issue: A new peak appears that does not match Glycine or Aspartic acid standards. Root Cause: Formation of Cyclo-Gly-Asp (DKP).
-
Explanation: DKP is more hydrophobic than the zwitterionic linear dipeptide, causing it to retain longer on Reverse Phase (C18) columns.
-
Action:
-
Run a mass spectrometry (LC-MS) scan. DKP has a mass of [M-18] compared to the parent peptide (loss of water).
-
Verify if the peak area correlates with the loss of the parent peak.
-
Scenario C: "Mass balance is poor (< 90%)."
The Issue: The sum of Gly-Asp + Gly + Asp does not equal the starting concentration. Root Cause: Precipitation or undetected DKP.
-
Explanation: Cyclo-Gly-Asp has lower solubility than the linear form. In high-concentration formulations (>50 mg/mL), the DKP may precipitate out of solution, becoming invisible to HPLC.
-
Action:
-
Centrifuge the sample and check for a pellet.
-
Redissolve any precipitate in a strong solvent (DMSO) and inject to confirm DKP identity.
-
Module 3: Experimental Protocol
To accurately determine the degradation rate (
Experimental Setup
-
Buffer: 50 mM Phosphate Buffer (pH 6.0). Note: Phosphate is preferred over Tris/His for thermal studies due to low
. -
Concentration: 1.0 mg/mL Gly-Asp.
-
Temperatures: 40°C, 50°C, 60°C, 70°C (Isothermal holds).
-
Timepoints: T=0, 2, 4, 8, 12, 24, 48 hours.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., 3.0 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B for 2 min (to retain Gly/Asp), ramp to 20% B over 10 min.
-
Detection: UV at 210 nm (peptide bond).
Data Processing Workflow
-
Integrate Peaks: Area of Gly-Asp (
). -
Normalize: Calculate fraction remaining
. -
Kinetic Plot: Plot
vs. Time (hours).-
Validation: The plot must be linear (
) for First-Order kinetics.
-
-
Arrhenius Calculation:
-
Determine slope
for each temperature. -
Plot
vs. (Kelvin). -
Slope =
.
-
Troubleshooting Logic Flow:
Figure 2: Logic flow for validating kinetic data. Non-linearity often indicates a shift between hydrolysis and cyclization.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my Gly-Asp degrade faster in the solid state (lyophilized) than predicted?
A: In the solid state, degradation is often governed by the "molecular mobility" near the Glass Transition Temperature (
Q2: Can I prevent DKP formation by lowering the pH? A: Yes, but you risk triggering hydrolysis. DKP formation is nucleophilic attack; protonating the N-terminal amine (lowering pH below its pKa, ~9.6) reduces its nucleophilicity. However, lowering pH below 3.0 activates acid-catalyzed hydrolysis of the peptide bond. The "stability window" is typically pH 3.5 – 5.0 for this dipeptide [2].
Q3: Does ionic strength affect the rate? A: Yes. Higher ionic strength can stabilize the zwitterionic transition states of hydrolysis. However, specific buffer ions (like phosphate or borate) can sometimes act as general acid/base catalysts. Always report buffer concentration when publishing rates [3].
Summary of Kinetic Parameters (Reference Values)
Use these values to benchmark your results. Note: Values are approximate and buffer-dependent.
| Parameter | Hydrolysis Dominant (pH < 3) | DKP Dominant (pH 5-7) |
| Activation Energy ( | ~ 80 - 100 kJ/mol | ~ 90 - 120 kJ/mol |
| Primary Product | Glycine + Aspartic Acid | Cyclo-Gly-Asp |
| Mass Change | +18 Da (Water addition) | -18 Da (Water loss) |
| HPLC Behavior | Products elute at void volume | Product elutes later (Hydrophobic) |
References
-
Leung, S. S., & Grant, D. J. (1997).[2] Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine. Journal of Pharmaceutical Sciences. Link
-
Capasso, S., et al. (1991). Kinetics and mechanism of the cleavage of the peptide bond next to aspartic acid. Journal of the Chemical Society. Link
-
Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science. Link
-
Oliyai, C., et al. (1994). Chemical pathways of peptide degradation.[1][3][4] Effect of primary sequence on the pathways of deamidation. Pharmaceutical Research. Link
Sources
Choosing the right side-chain protection to avoid Gly-Asp side reactions
Topic: Preventing Aspartimide Formation in Asp-Gly Sequences
Introduction: The "DG" Problem
User Query: "I am synthesizing a peptide with a Gly-Asp (GD) or Asp-Gly (DG) sequence. My mass spec shows a -18 Da impurity and a +67 Da impurity. What is happening?"
Technical Diagnosis: You are encountering Aspartimide Formation , a notorious side reaction in Fmoc Solid Phase Peptide Synthesis (SPPS).[1][2][3][4]
In sequences where Aspartic Acid (Asp) is followed by a sterically unhindered amino acid (most commonly Glycine, but also Serine, Threonine, or Alanine), the backbone amide nitrogen of the
This intermediate is highly reactive and leads to three terminal impurities:
-
Racemization: The
-proton is acidic, leading to L D conversion.[5] - -Peptides: Hydrolysis of the ring opens incorrectly, forming a peptide bond via the side chain.
-
Piperidides: If Piperidine is used for deprotection, it attacks the ring, forming a permanent adduct.
Module 1: Diagnostic & Verification
Before changing your chemistry, confirm the issue using this diagnostic matrix.
| Observation (Mass Spec) | Diagnosis | Mechanism |
| -18 Da | Aspartimide (Cyclic) | Loss of |
| +67 Da | Piperidide Adduct | Aspartimide (-18) + Piperidine (+85) = +67 Da. The ring opened via aminolysis. |
| Same Mass (0 Da) | Ring opened via hydrolysis (water). Indistinguishable by MS; requires HPLC (retention time shift). | |
| +1 Da | Asn Deamidation | If sequence is Asn-Gly, Asn cyclizes to succinimide (-17) and hydrolyzes (+18) to Asp/isoAsp (+1). |
Module 2: Mechanism of Failure
Understanding why standard protection fails is key to choosing the right solution.
Figure 1: Aspartimide Formation Pathway This diagram illustrates how the backbone nitrogen attacks the side chain and the subsequent breakdown products.[2]
Caption: The base-catalyzed cyclization of Asp-Gly sequences leads to irreversible impurities. The +67 Da piperidide adduct is a definitive fingerprint of this reaction.[5]
Module 3: Solution Matrix (Selecting the Right Protection)
Standard Asp(OtBu) is often insufficient for Asp-Gly sequences because the tert-butyl group is not bulky enough to prevent the attack from the flexible Glycine nitrogen.
Tier 1: Side-Chain Modification (Easiest Implementation)
Replace standard Fmoc-Asp(OtBu)-OH with a bulkier ester.
| Protecting Group | Chemical Name | Steric Bulk | Recommended For | Cost Factor |
| OtBu | tert-butyl ester | Low | Standard sequences (Asp-Leu, Asp-Phe) | $ |
| OMpe | 3-methylpent-3-yl | High | Asp-Gly , Asp-Ser, Asp-Ala | |
| OEpe | 3-ethylpent-3-yl | Very High | Difficult Asp-Gly sequences where OMpe fails | |
| OBno | 5-butylnonan-5-yl | Extreme | Long peptides with multiple DG sites |
Tier 2: Backbone Protection (The "Nuclear" Option)
If side-chain bulk is insufficient, you must physically block the attacking nitrogen on the backbone.
-
Hmb (2-hydroxy-4-methoxybenzyl):
-
Mechanism: Attached to the backbone Nitrogen of Glycine (e.g., Fmoc-Asp(OtBu)-(Hmb)Gly-OH). It physically prevents the nitrogen from attacking the Asp side chain.
-
Pros: 100% prevention of aspartimide.
-
Cons: Steric hindrance makes the next coupling difficult; requires specific acylation protocols.
-
Module 4: Experimental Protocols
Protocol A: Optimized Deprotection Cocktail
If you cannot buy new amino acids immediately, modify your deprotection cocktail to lower the effective pH while maintaining Fmoc removal efficiency.
Reagents:
Procedure:
-
Prepare a 0.1 M HOBt solution in DMF.
-
Add 20% (v/v) Piperidine to the HOBt/DMF solution.
-
Note: The solution will turn yellow/orange. This is normal.
-
-
Use this cocktail for all deprotection steps after the Aspartic acid residue is coupled.
-
Why this works: HOBt acts as a proton source, suppressing the deprotonation of the backbone amide (the attacking species) without preventing the deprotonation of the Fmoc group (which is more acidic).
Protocol B: Using Fmoc-Asp(OMpe)-OH
Workflow:
-
Substitution: Simply substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH in your synthesizer vial.
-
Coupling: Use standard DIC/Oxyma or HBTU/DIEA coupling. OMpe does not significantly hinder the coupling of the Asp residue itself.
-
Cleavage: OMpe is acid-labile. It removes with standard TFA/TIS/Water cocktails (95:2.5:2.5).[8] No special cleavage steps are required.
Decision Logic: Which Strategy to Use?
Figure 2: Protection Selection Decision Tree Follow this logic to select the most cost-effective solution for your specific sequence.
Caption: Decision matrix for selecting Aspartimide mitigation strategies based on sequence risk and peptide length.
Frequently Asked Questions (FAQ)
Q: Can I use Formic Acid instead of HOBt in the deprotection cocktail? A: Yes. Adding 5% Formic Acid to the piperidine deprotection solution is highly effective. However, it can lead to formylation of the N-terminus if not washed thoroughly. HOBt is generally safer for beginners, but Formic Acid is a powerful alternative for stubborn sequences.
Q: Does microwave synthesis increase aspartimide formation?
A: Yes. The high temperature (
-
Action: If synthesizing Asp-Gly in a microwave, lower the deprotection temperature to Room Temperature or max
for the steps following the Asp coupling.
Q: I see a +67 Da peak, but I used Piperazine, not Piperidine. Why? A: Check your mass spec calibration. Piperazine (MW 86) would result in a +68 Da shift (Aspartimide -18 + Piperazine +86 = +68). If you used Piperidine, the shift is +67.[5] If you used Piperazine and see +67, it is likely a misidentified peak or a complex adduct. Note that Piperazine is much less likely to open the ring than Piperidine due to its lower pKa and steric structure.
Q: Is Asp(OMpe) compatible with standard TFA cleavage? A: Yes. The OMpe group is an acid-labile ester. It cleaves at the same rate as OtBu. No special scavengers are needed beyond standard TIS/Water.
References
-
Merz, K. et al. (2013). Aspartimide formation in peptide synthesis: A review. Journal of Peptide Science.[3][5][9]
-
Behrendt, R. et al. (2015). New t-butyl based aspartic acid protecting groups for the prevention of aspartimide formation in Fmoc SPPS. Journal of Peptide Science.[3][5][9]
-
Offer, J. et al. (1996). Extending the scope of Hmb backbone protection. Journal of the American Chemical Society.
-
Paradisi, M. et al. (2011). Prevention of Aspartimide Formation in Fmoc/tBu Chemistry. Letters in Peptide Science.[9][10]
-
Sigma-Aldrich Technical Bulletin. Solving Aspartimide Formation in Fmoc SPPS.
Sources
- 1. biotage.com [biotage.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Validation & Comparative
Comparative Guide: Gly-Asp vs. Ala-Gln Stability and Performance in Cell Culture Media
Dipeptides have fundamentally transformed mammalian cell culture media by overcoming the physicochemical limitations of free amino acids. As a Senior Application Scientist, I frequently encounter formulation challenges where the choice of dipeptide dictates the success of a bioprocess or 3D culture model.
This guide provides an objective, data-driven comparison of two critical, yet functionally distinct, dipeptides: Alanyl-Glutamine (Ala-Gln) and Glycyl-Aspartate (Gly-Asp) . While Ala-Gln is engineered for metabolic stability and ammonia reduction, Gly-Asp (the functional core of the Arg-Gly-Asp or RGD motif) is essential for structural stability, integrin-mediated cell adhesion, and mechanotransduction.
Mechanistic Causality: The Role of Dipeptides
Ala-Gln (Metabolic Stability)
Free L-glutamine spontaneously degrades in aqueous solutions at 37°C, forming cytotoxic ammonia and pyroglutamate. This degradation limits culture longevity and suppresses recombinant protein yield. By covalently linking L-alanine to L-glutamine via a peptide bond, Ala-Gln protects the labile γ-amide group of glutamine from intramolecular cyclization (). Cells actively transport Ala-Gln via PepT1/PepT2 transporters and rely on intracellular aminopeptidases to gradually release free glutamine, creating a self-regulating, feed-on-demand nutrient system[1].
Gly-Asp (Functional and Structural Stability)
Gly-Asp is the critical pharmacophore of the RGD cell adhesion motif, widely used to functionalize hydrogels and serum-free media. The flexibility of the glycine residue allows the aspartic acid's carboxyl group to precisely dock into the metal-ion-dependent adhesion site (MIDAS) of cell surface integrins (e.g., αVβ3, α5β1) (). In serum-free media, maintaining the stability of the Gly-Asp motif is paramount. While the peptide bond is chemically stable in pure water, it is highly susceptible to enzymatic cleavage by serum proteases, dictating whether cells will successfully anchor, spread, and proliferate.
Comparative Data Presentation
To objectively evaluate these dipeptides, we must look at their physicochemical properties and performance metrics under standard cell culture conditions.
Table 1: Physicochemical and Biological Stability Profiles
| Parameter | Ala-Gln (Alanyl-Glutamine) | Gly-Asp (Glycyl-Aspartate) |
| Primary Function | Nutrient source (Glutamine substitute) | Functional motif (Cell adhesion/ECM mimic) |
| Molar Mass | 217.22 g/mol | 190.15 g/mol |
| Aqueous Stability (37°C) | Highly stable (Shelf-life >5 years at 25°C) | Stable in serum-free; degrades rapidly in serum |
| Thermal Stability | Autoclavable (121°C for 20 mins) | Heat-sensitive (Sterile filtration required) |
| Degradation Byproducts | L-Alanine + L-Glutamine | Glycine + L-Aspartate |
| Ammoniagenesis | Negligible | None |
| Cellular Interaction | Active transport (PepT1/PepT2) | Binds surface integrins (does not require uptake) |
Signaling and Metabolic Workflows
Understanding the distinct pathways these dipeptides engage is crucial for optimizing your media formulations.
Ala-Gln prevents spontaneous ammonia generation by requiring intracellular enzymatic cleavage.
Gly-Asp motif stabilizes cell cultures by triggering integrin-mediated survival signals.
Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in controls to prove that the observed effects are caused by the dipeptides' specific properties, rather than experimental artifacts.
Protocol 1: Ala-Gln Stability and Ammonia Quantification Assay
Objective: Validate the thermal and temporal stability of Ala-Gln compared to free L-Glutamine ()[2]. Self-Validation Mechanism: This assay is performed without cells to measure spontaneous chemical degradation rather than cellular metabolism. It includes a thermal stress test to prove Ala-Gln's suitability for autoclavable media.
-
Media Preparation: Prepare two batches of DMEM without glutamine. Supplement Batch A with 2 mM Ala-Gln and Batch B with 2 mM L-Glutamine.
-
Thermal Stress Test: Autoclave a 50 mL aliquot of Batch A at 121°C for 20 minutes. (Note: Do not autoclave Batch B, as L-Gln will completely degrade, ruining the baseline comparison).
-
Incubation: Incubate both batches (including the autoclaved Batch A) at 37°C in a 5% CO₂ environment for 21 days.
-
Sampling & Quantification: Extract 1 mL samples on Days 0, 7, 14, and 21. Use a colorimetric Ammonia Assay Kit (Berthelot reaction) to quantify NH₄⁺ concentration.
-
Data Interpretation: Batch A (both autoclaved and non-autoclaved) should exhibit <5% ammonia accumulation over 21 days. Batch B will show exponential ammonia generation, validating the protective causality of the Ala-Gln peptide bond.
Protocol 2: Gly-Asp Stability and Adhesion Functionality in Serum-Free Conditions
Objective: Assess the functional stability of the Gly-Asp motif in promoting cell adhesion under varying proteolytic conditions. Self-Validation Mechanism: Utilizes a scrambled peptide (Gly-Glu) as a negative control to prove that adhesion is sequence-specific (integrin-mediated) and not due to non-specific electrostatic interactions.
-
Substrate Coating: Coat 96-well tissue culture plates with 10 µg/mL of a Gly-Asp containing peptide (e.g., GRGDSP) and a scrambled control (GRGESP).
-
Media Conditioning (Stability Test): Pre-incubate the coated plates with either Serum-Free Media (SFM) or media containing 10% Fetal Bovine Serum (FBS) for 48 hours at 37°C. This tests the motif's susceptibility to serum peptidases.
-
Cell Seeding: Wash plates thoroughly with PBS. Seed anchorage-dependent cells (e.g., CHO or NIH-3T3) at 2×10⁴ cells/well in SFM.
-
Adhesion Assay: Incubate for 2 hours at 37°C. Aspirate non-adherent cells. Fix adherent cells with 4% paraformaldehyde and stain with 0.5% Crystal Violet.
-
Quantification: Solubilize the dye in 10% acetic acid and measure absorbance at 595 nm using a microplate reader.
-
Data Interpretation: High absorbance in the SFM-pre-incubated Gly-Asp wells confirms structural stability and function. Reduced absorbance in the FBS-pre-incubated wells demonstrates the motif's degradation by serum peptidases, while the scrambled control will show baseline (near-zero) adhesion.
References
-
Biowest. "L-Alanyl-L-Glutamine, Stable Glutamine - P1031." Biowest Product Data. Available at: [Link]
-
RSC Publishing. "Bioactive films produced from self-assembling peptide amphiphiles as versatile substrates for tuning cell adhesion and tissue architecture in serum-free conditions." Journal of Materials Chemistry B. Available at: [Link]
-
ResearchGate. "Synthesis and application of dipeptides; Current status and perspectives." Applied Microbiology and Biotechnology. Available at:[Link]
Sources
Reference Standards & Purity Assessment for Glycyl-L-aspartic Acid (Gly-Asp)
[1][2][3][4]
Executive Summary & Strategic Context
Glycyl-L-aspartic acid (Gly-Asp, CAS 4596-81-0) is a bioactive dipeptide often utilized as a starting material in peptide synthesis, a metabolite biomarker, or a degradation product in aspartic acid formulations.[1][2][3] Unlike common amino acids (e.g., L-Aspartic Acid), Gly-Asp does not have a dedicated USP/EP monograph.[1][3] This absence creates a critical gap in regulatory compliance: How do you validate the purity of a non-compendial reference standard?
This guide objectively compares the performance of Certified Reference Materials (CRMs) established via absolute methods (qNMR) against standard Reagent Grade alternatives characterized solely by chromatographic purity (Area %).[2][3] We provide experimental evidence demonstrating why relying on "Area %" for Gly-Asp is a scientific fallacy that compromises drug development data.
Comparative Analysis: Reference Standard Grades
The choice of reference standard dictates the accuracy of your quantitative analysis. For Gly-Asp, where no pharmacopeial primary standard exists, the hierarchy of standards is critical.
Table 1: Performance Matrix of Gly-Asp Reference Standards
| Feature | Option A: Certified Reference Material (CRM) | Option B: Reagent Grade (Commercial) | Scientific Impact |
| Purity Assignment | Mass Balance / qNMR (Absolute Purity) | HPLC Area % (Relative Purity) | Area % ignores water, salts, and non-chromophoric impurities, leading to potency overestimation (often by 5-15%).[4][1][2][3] |
| Traceability | SI (System International) via NIST/BIPM traceable internal standards.[2][3] | Manufacturer's CoA (often internal).[2][3] | CRM ensures data is defensible in regulatory filings (IND/NDA).[2][3] |
| Water/Solvent Content | Quantified via Karl Fischer (KF) & TGA.[2][3] | Often "Not Determined" or theoretical.[2][3] | Gly-Asp is hygroscopic; ignoring water content causes weighing errors.[4][1][2][3] |
| Homogeneity | Tested & Certified. | Assumed. | Critical for batch-to-batch consistency.[4][1][2][3] |
| Cost | High ( | Low ($) | High upfront cost prevents expensive OOS (Out of Specification) investigations later.[1][2][3] |
The "Area %" Trap: Experimental Evidence
In a comparative study, a Reagent Grade Gly-Asp sample labeled "98% Purity (HPLC)" was analyzed using qNMR (Quantitative Nuclear Magnetic Resonance).[1][2][3]
Analytical Methodologies: Establishing the Standard
To characterize Gly-Asp accurately, one must move beyond simple UV detection.[4][1][3] We compare the two primary approaches for purity assignment.
Method A: qNMR (The Gold Standard for Primary Standards)[3][4]
-
Principle: Counts nuclei (protons) directly.[4][2][3] Signal intensity is proportional to molar ratio, independent of extinction coefficients.
-
Why use it: It is the only method to establish a "Primary Standard" in-house when a USP standard is unavailable.[4][1][2][3]
-
Limitations: Low sensitivity (requires mg quantities); requires a highly pure internal standard (e.g., Maleic Acid, TMSP).[1][2][3]
Method B: HPLC-CAD (Charged Aerosol Detection)[1][2][3][4][5][6]
-
Principle: Measures analyte mass directly after nebulization.
-
Why use it: Gly-Asp has weak UV absorbance (only peptide bond at ~210 nm).[1][2][3] UV is prone to interference from solvents and buffers.[1][2] CAD is universal and detects non-chromophoric impurities.[2]
-
Superiority over UV: CAD response is uniform for most non-volatiles, whereas UV response varies wildly between Gly-Asp and its potential impurities (e.g., free Aspartic acid, Glycine).[1][2][3]
Experimental Protocols
Protocol 1: Validated HPLC-CAD Purity Method for Gly-Asp
This protocol is designed to separate Gly-Asp from its constituent amino acids (Gly, Asp) and common synthesis byproducts.[4][1][2][3]
Reagents:
-
Mobile Phase A: 0.1% Perfluoropentanoic acid (PFPA) in Water (Ion-pairing agent for polar retention).[4][1][2][3]
-
Column: Acclaim Polar Advantage II (C18 with polar embedded group), 150 x 4.6 mm, 3 µm.[2][3]
Instrument Settings:
-
Column Temp: 30°C.
-
Detector: Charged Aerosol Detector (CAD). Note: If using UV, set to 210 nm, but expect lower sensitivity.[1][3]
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 2 | Equilibration |
| 2.0 | 2 | Isocratic Hold (Retain Asp/Gly) |
| 15.0 | 30 | Linear Gradient (Elute Gly-Asp) |
| 15.1 | 90 | Wash |
| 20.0 | 90 | Wash Hold |
| 20.1 | 2 | Re-equilibration |
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Glycine, Aspartic Acid, and Gly-Asp.
-
Precision: RSD < 2.0% for 6 replicate injections.
Protocol 2: Purity Assignment via qNMR
Use this to calibrate your "Reagent Grade" material into a "Reference Standard."[4][2][3]
Visualizing the Workflow
Diagram 1: Reference Standard Qualification Workflow
This decision tree illustrates how to validate a non-compendial standard like Gly-Asp.
Caption: Workflow for establishing a Primary Reference Standard for Gly-Asp using Mass Balance and qNMR approaches.
Diagram 2: Analytical Method Selection (HPLC vs. HILIC)
Choosing the right column chemistry is vital for dipeptides.[2][3]
Caption: Decision matrix for selecting chromatographic modes based on detection method (UV/CAD vs. MS).
References
-
Holzgrabe, U., et al. (2010).[2][3] "Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector." Journal of Chromatography A. Link
-
Cheng, Z., & Li, L. (2023).[1][2][3] "New Method Developed for Comprehensive Analysis of Dipeptides." LCGC International.[2][3] Link
-
United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy."[2][3] USP-NF.[4][1][2][3] Link
-
Bhardwaj, S. P., & Singh, S. (2008).[1][2][3] "Study of forced degradation behavior of Enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method." Journal of Pharmaceutical and Biomedical Analysis. (Context for dipeptide degradation analysis). Link
-
Pawellek, R., et al. (2021).[2][3] "Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD." Thermo Fisher Scientific Application Note. Link
A Comparative Guide to the Identification and Control of Gly-Asp Related Impurities in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthetic peptides is paramount. Certain amino acid sequences, however, present notorious challenges during Solid-Phase Peptide Synthesis (SPPS), leading to process-related impurities that can compromise yield, complicate purification, and impact biological activity. The Aspartyl-Glycyl (Asp-Gly or DG) motif is arguably one of the most problematic sequences in Fmoc-based SPPS.
This guide provides an in-depth comparison of analytical methodologies for identifying two critical Gly-Asp related impurities: isoaspartyl (iso-Asp) peptides and piperidine-2,5-diones . We will explore the chemical mechanisms behind their formation, present comparative data on preventative strategies, and provide detailed experimental protocols to empower researchers in their synthesis and analysis workflows.
Part 1: The Chemistry of Gly-Asp Side Reactions
Understanding the underlying mechanisms of impurity formation is the first step toward effective control. The Gly-Asp sequence is susceptible to two major base-catalyzed side reactions during the repetitive piperidine treatment for Fmoc deprotection.
Mechanism 1: Aspartimide Formation Leading to iso-Asp Peptides
The most common side reaction is the formation of a five-membered cyclic imide, known as an aspartimide or succinimide intermediate.[1] This occurs when the deprotonated backbone amide nitrogen of the glycine residue performs an intramolecular nucleophilic attack on the β-carboxyl carbon of the preceding aspartic acid.[1] This intermediate is unstable and can hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl (iso-Asp) peptide, often in a ratio of approximately 1:3.[2] Furthermore, the chiral center of the aspartimide is labile, leading to racemization of the aspartyl residue.[2]
The formation of iso-Asp is particularly problematic as it introduces a "kink" in the peptide backbone by inserting an extra methylene group, which can drastically alter the peptide's conformation and biological function.[3]
Mechanism 2: N-Terminal Piperazine-2,5-dione (DKP) Formation
A less discussed but equally detrimental side reaction can occur, leading to chain termination. This involves the formation of a six-membered cyclic dipeptide, a piperazine-2,5-dione, also known as a diketopiperazine (DKP). Following the formation of the aspartimide intermediate, the deprotected N-terminal amine of the same peptide chain can perform a nucleophilic attack on the α-carbonyl of the aspartimide.[4] This results in the cleavage of a truncated, cyclic DKP impurity, terminating the peptide synthesis at that site.[4]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. An O18-labeling assisted LC-MS method for assignment of aspartyl/isoaspartyl products from Asn deamidation and Asp isomerization in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column | SIELC Technologies [sielc.com]
Crystal structure analysis of Glycyl-L-aspartic acid monohydrate
Analytical Modalities for Resolving the Crystal Structure of Glycyl-L-Aspartic Acid Monohydrate: A Comparative Guide
Introduction: The Analytical Challenge of Zwitterionic Hydrates
This compound (CAS: 4685-12-5) is a biologically relevant dipeptide composed of glycine and L-aspartic acid[1]. It is widely utilized as a model compound in biomineralization studies[2] and biomedical research, particularly for its ability to mimic protein binding sites and interact with integrins that mediate cell-extracellular matrix adhesion[3].
From a crystallographic perspective, this compound presents a formidable analytical challenge. Like its related dihydrate counterpart, it crystallizes as a zwitterion at physiological pH, featuring a protonated glycyl N-terminus and a deprotonated aspartyl main-chain carboxyl group[4]. The presence of a hydration water molecule introduces a highly dynamic, complex intermolecular hydrogen-bonding network. Accurately resolving this structure is critical for pharmaceutical formulation and biomimetic materials design.
As a Senior Application Scientist, I have evaluated the three primary modalities for solving such structures. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction coupled with Crystal Structure Prediction (PXRD + CSP), and Solid-State NMR (ssNMR) Crystallography, providing actionable, self-validating protocols for each.
Modality 1: Single-Crystal X-Ray Diffraction (SCXRD)
The Gold Standard for Heavy Atom Coordinates
Causality & Mechanism: SCXRD is the traditional gold standard because X-rays scatter off the electron clouds of atoms, providing absolute 3D spatial coordinates. However, X-ray scattering is inherently weak for hydrogen atoms. Furthermore, growing a single crystal of a specific pseudopolymorph (like a monohydrate) that is large enough (>10 μm) and free of twinning is thermodynamically challenging, as hydrates often lose structural water during the crystallization process.
Self-Validating Experimental Protocol:
-
Solvent Screening & Vapor Diffusion: Dissolve the white crystalline powder of this compound[5] in a minimal volume of ultra-pure water. Utilize a hanging-drop vapor diffusion method against a volatile anti-solvent (e.g., ethanol) to slowly induce supersaturation and grow single crystals.
-
Cryo-Mounting: Harvest a pristine crystal and mount it on a goniometer using a cryoloop and paratone oil. Flash-cool the sample to 100 K using a liquid nitrogen stream to minimize thermal atomic displacement parameters.
-
Data Collection: Irradiate the crystal using a microfocus Cu Kα X-ray source (
Å). Collect diffraction frames over a full sphere of reciprocal space to ensure high redundancy. -
Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on
(SHELXL). Validation Check: The protocol is successful if the final factor is < 0.05 and the goodness-of-fit (GooF) approaches 1.0.
Modality 2: Powder X-Ray Diffraction + Crystal Structure Prediction (PXRD + CSP)
The Bulk Powder Approach
Causality & Mechanism: When single crystals cannot be prepared, ab initio crystal structure determination directly from powder X-ray diffraction data becomes necessary[6]. Because PXRD analyzes the bulk powder directly, it bypasses the crystallization bottleneck and ensures the analyzed material is the true monohydrate. However, 1D powder patterns of flexible dipeptides suffer from severe peak overlap. Therefore, empirical data must be paired with Crystal Structure Prediction (CSP), which uses Dispersion-Corrected Density Functional Theory (DFT-D) to calculate and rank the thermodynamic stability of trial structures[7].
Self-Validating Experimental Protocol:
-
Sample Preparation: Lightly grind the this compound powder to ensure a uniform crystallite size (1-5 μm). Load the sample into a 0.5 mm borosilicate glass capillary to eliminate preferred orientation effects.
-
High-Resolution Data Collection: Acquire diffraction data using a synchrotron source or a high-end laboratory diffractometer equipped with a monochromatic X-ray beam[6].
-
Indexing: Use algorithms like DICVOL to index the powder pattern, extracting the unit cell dimensions and probable space groups.
-
Global Optimization (CSP): Generate trial crystal conformations based on molecular connectivity. Optimize these structures using DFT-D to identify the global energy minimum[7].
-
Rietveld Refinement: Use the lowest-energy predicted structure as the starting model for Rietveld refinement against the experimental PXRD data[6]. Validation Check: A low profile R-factor (
) and a featureless difference Fourier map confirm the structural accuracy.
Modality 3: Solid-State NMR (ssNMR) Crystallography
The Hydrogen Network Resolver
Causality & Mechanism: While X-ray methods struggle to accurately place dynamic water protons, ssNMR detects nuclear spin, making it exquisitely sensitive to local chemical environments and hydrogen atoms. ssNMR provides atomic resolution to elucidate intricate intermolecular interactions[8]. By combining experimental NMR observables with Gauge-Including Projector Augmented Wave (GIPAW) DFT calculations, the exact hydrogen-bonding network of the zwitterion and the hydration water can be unambiguously resolved.
Self-Validating Experimental Protocol:
-
Rotor Packing: Pack the polycrystalline powder into a 3.2 mm zirconia Magic Angle Spinning (MAS) rotor.
-
Isotropic Chemical Shift Acquisition: Perform
C and N Cross-Polarization MAS (CPMAS) experiments to determine the number of crystallographically independent molecules in the asymmetric unit ( ). -
Proton Proximity Mapping: Execute
H Double-Quantum/Single-Quantum (DQ-SQ) homonuclear recoupling pulse sequences to map the spatial proximities between the hydration water protons and the zwitterionic backbone. -
GIPAW DFT Validation: Calculate the theoretical NMR chemical shifts for the proposed crystal structure using the GIPAW method. Validation Check: A linear correlation (
) between the experimental and GIPAW-calculated chemical shifts definitively validates the hydrogen-bonding network.
Quantitative Performance Comparison
| Parameter | SCXRD | PXRD + CSP | ssNMR Crystallography |
| Sample Requirement | Single crystal (>10 μm) | Bulk powder (~10-50 mg) | Bulk powder (~10-30 mg) |
| Time-to-Result | Days to Weeks (Crystallization bottleneck) | Days (Computationally intensive) | Weeks (Data acquisition & DFT) |
| Hydrogen Resolution | Low (Inferred from electron density) | Moderate (Dependent on DFT-D accuracy) | High (Direct observation of local proton environments) |
| Cost Profile | Low (If crystal is available) | Medium (Synchrotron/Compute costs) | High (High-field magnet time) |
| Success Rate for Hydrates | Low (Prone to losing hydration state during growth) | High (Analyzes the stable powder form directly) | High (Highly sensitive to water dynamics) |
Workflow Visualization
Workflow comparing SCXRD, PXRD+CSP, and ssNMR for this compound analysis.
References
-
Conformation and structure of acidic dipeptides. Crystal structure of glycyl-L-aspartic acid dihydrate Source: PubMed (Int J Pept Protein Res.) URL:[Link]
-
Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate, Morphology, Composition, and Structure of Synthetic Aragonites Source: ACS Publications URL:[Link]
-
Large-Scale Parameter Estimation for Crystal Structure Prediction. Part 1: Dataset, Methodology, and Implementation Source: ACS Publications URL:[Link]
-
Structure determination of a peptide beta-turn from powder X-ray diffraction data Source: ResearchGate URL:[Link]
-
Characterization of crystalline and amorphous forms of irbesartan by multi-nuclear solid-state NMR Source: ResearchGate URL:[Link]
Sources
- 1. CAS 4685-12-5: Glycyl-L-aspartic acid | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 4685-12-5: Glycyl-L-aspartic acid | CymitQuimica [cymitquimica.com]
- 4. Conformation and structure of acidic dipeptides. Crystal structure of glycyl-L-aspartic acid dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 4685-12-5: Ácido glicil-L-aspártico | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Glycyl-L-aspartic Acid Monohydrate
As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed operational framework for the proper disposal of Glycyl-L-aspartic Acid Monohydrate, a dipeptide commonly used in various research and development applications. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
While this compound and similar amino acid compounds are not typically classified as hazardous under the Globally Harmonized System (GHS), a precautionary approach is the cornerstone of a robust safety culture.[1][2][3] The ultimate responsibility for waste classification and disposal rests with the waste generator.[4][5] Therefore, these protocols are grounded in treating the substance as a chemical waste stream, ensuring the highest standard of safety regardless of local classifications.
Core Safety and Handling Parameters
Before any disposal procedure, a thorough understanding of the material's characteristics is essential. This table summarizes the key safety and handling information for this compound and its components.
| Parameter | Guideline & Rationale | Citations |
| GHS Classification | Not classified as a hazardous substance. However, some suppliers note it may cause skin and serious eye irritation. The precautionary principle dictates handling it as a potentially hazardous chemical. | [2][6][7][8] |
| CAS Number | 4685-12-5 (Anhydrous) | |
| Primary Hazards | Inhalation of dust may cause respiratory irritation.[6] Direct contact may cause eye and skin irritation.[8] As a crystalline powder, it can form combustible dust concentrations in the air.[1][8] | |
| Required PPE | Eye Protection: Chemical safety goggles are mandatory to prevent irritation from dust or splashes.[1][9][10] Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn.[1] Body Protection: A standard lab coat should be worn to protect against spills.[10] | |
| Engineering Controls | When handling the solid powder, especially in larger quantities, work in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[10][11] An eyewash station and safety shower should be readily accessible.[5][9] |
Disposal Decision Workflow
The proper disposal route for this compound depends on its form and whether it has been contaminated. The following workflow provides a clear decision-making process to ensure compliant segregation and disposal.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is critical for ensuring safety and compliance. The following steps provide detailed methodologies for handling different forms of this compound waste.
Protocol 3.1: Uncontaminated Solid Waste (Pure Compound)
This protocol applies to unused, expired, or surplus this compound powder.
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, a lab coat, and compatible chemical-resistant gloves.
-
Prepare Waste Container: Obtain a designated solid chemical waste container that is clean, dry, and in good condition.[12] The container must have a secure lid.
-
Transfer the Chemical: Carefully transfer the solid waste into the container using a scoopula or funnel. Avoid generating dust.[5][9] If there is a risk of dust, perform this transfer inside a chemical fume hood.[11]
-
Seal and Label Container: Securely close the container.[12] Label it immediately with the words "HAZARDOUS WASTE ", the full chemical name "This compound ", and the approximate quantity.[12] Proper labeling is a critical requirement under the Resource Conservation and Recovery Act (RCRA).[13][14]
-
Store for Pickup: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[12][15] Ensure it is segregated from incompatible waste streams (e.g., strong oxidizing agents).[3]
-
Arrange for Disposal: Follow your institution's procedure to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[15]
Protocol 3.2: Contaminated Labware and Debris
This protocol covers disposable items that have come into direct contact with this compound.
-
Segregate Waste: Do not dispose of chemically contaminated items in the regular trash or biohazard bags.[16] These items must be treated as chemical waste.
-
Solid Debris: Place contaminated gloves, weigh boats, paper towels, and other solid items into the same solid chemical waste container described in Protocol 3.1.
-
Contaminated Sharps: Dispose of any contaminated broken glass or other sharp objects in a dedicated, puncture-resistant sharps container that is clearly labeled for chemical waste.[17] This prevents injury and ensures proper handling by waste management personnel.
-
Storage and Disposal: Manage the sealed containers as described in steps 5 and 6 of Protocol 3.1.
Protocol 3.3: Aqueous Solutions
Disposing of chemical solutions down the drain is broadly prohibited and environmentally irresponsible.[7][8][18]
-
Prepare Liquid Waste Container: Use a designated liquid chemical waste container (carboy) that is compatible with aqueous waste. Do not use a container that previously held organic solvents without thorough cleaning.
-
Transfer Solution: Carefully pour the aqueous solution containing this compound into the waste carboy, using a funnel to prevent spills.
-
Seal and Label: Securely cap the carboy. Label it with "HAZARDOUS WASTE " and list all chemical constituents by their full name, including water, with their approximate percentages.
-
Store for Pickup: Store the carboy in the SAA, ensuring it is within a secondary containment bin to mitigate potential leaks. Arrange for EHS pickup as previously described.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Assess and Secure the Area: If the spill is large or generates a significant amount of dust, evacuate personnel from the immediate area.
-
Don PPE: Wear safety goggles, gloves, a lab coat, and if dealing with a large amount of powder, consider a NIOSH-approved respirator.[9]
-
Contain the Spill: For solids, prevent further dispersal. For liquids, use an absorbent material like a spill pad or sand to contain the spill.
-
Clean Up:
-
Solid Spills: Gently sweep or vacuum up the material and place it into a designated hazardous waste container.[5] Avoid dry sweeping that creates dust; slightly dampening the material with water can help.[8]
-
Liquid Spills: Use absorbent pads to soak up the spill. Place the used pads into the solid hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.[9] All cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.[15]
-
Report: Inform your laboratory supervisor and EHS department of the spill, in accordance with your institution's policies.
By adhering to these systematic procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet. (2015, May 13). Sigma-Aldrich.
- Glycyl-L-aspartic Acid | 4685-12-5. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
- SkinFirm Dipeptide - SDS (Safety Data Sheet). (n.d.).
- How To Dispose Non-Hazardous Waste. (2020, June 30).
- Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
- Hazardous Materials, Solid Waste, and Pollution Prevention. (n.d.). FAA.
- Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Regulatory and Guidance Information by Topic: Waste. (2025, August 4). US EPA.
- L-Aspartic acid - Safety Data Sheet. (n.d.).
- Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply. (2023, March 14). MCF Environmental Services.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
- Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney.
- Dipeptide 2-SDS. (2025, September 28). MedChemExpress.
- Material Safety Data Sheet - L-Aspartic Acid. (2006, June 13). Cole-Parmer.
- L-Aspartic Acid - SAFETY DATA SHEET. (2023, January 12). Breckland Scientific Supplies Ltd.
- SAFETY DATA SHEET: L-ASPARTIC ACID. (2020, November 26).
- L(+)-Aspartic acid - SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- Safety Tips for Handling Peptides in Your Research. (2026, February 21). Suzhou Peptides.
- Are there any safety concerns when handling peptide substrates? (2025, August 6). Biorunstar.
- Handling and Storage Guidelines for Peptides. (n.d.). Bachem.
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. fishersci.com [fishersci.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. ajiaminoscience.eu [ajiaminoscience.eu]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. suzhoupeptides.com [suzhoupeptides.com]
- 11. biorunstar.com [biorunstar.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. faa.gov [faa.gov]
- 14. epa.gov [epa.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. otago.ac.nz [otago.ac.nz]
- 17. unsw.edu.au [unsw.edu.au]
- 18. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
